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  • Product: 2-Amino-2-phenylpropanamide
  • CAS: 19196-63-5

Core Science & Biosynthesis

Foundational

2-Amino-2-phenylpropanamide CAS number and chemical identifiers

An In-Depth Technical Guide to Phenylalaninamide: Structure, Synthesis, Analysis, and Applications This document provides a comprehensive technical overview of Phenylalaninamide, a primary amide derivative of the essenti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Phenylalaninamide: Structure, Synthesis, Analysis, and Applications

This document provides a comprehensive technical overview of Phenylalaninamide, a primary amide derivative of the essential amino-acid Phenylalanine. For the purpose of clarity, this guide will focus on the well-characterized compound 2-Amino-3-phenylpropanamide (Phenylalaninamide) . The isomeric structure, 2-Amino-2-phenylpropanamide, is not well-documented in publicly available scientific literature, precluding the creation of a robust technical guide. This focus ensures that all protocols and data presented are grounded in verifiable, authoritative sources, a necessity for the intended audience of researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

Phenylalaninamide, often supplied as a racemate (DL-Phenylalaninamide), is a foundational building block in synthetic organic chemistry and peptide synthesis. Its structure incorporates a chiral center, a primary amine, a primary amide, and an aromatic phenyl group, making it a versatile synthon.

Chemical Identifiers

A consolidated list of key identifiers for 2-Amino-3-phenylpropanamide is provided below for unambiguous compound identification.

IdentifierValueSource
IUPAC Name 2-amino-3-phenylpropanamidePubChem[1]
CAS Number 17193-31-6PubChem[1]
Molecular Formula C₉H₁₂N₂OPubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)NPubChem[1]
InChIKey OBSIQMZKFXFYLV-UHFFFAOYSA-NPubChem[1]
Synonyms DL-Phenylalanineamide, H-DL-Phe-NH2PubChem[1]
Physicochemical Properties

The following table summarizes key computed physicochemical properties. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions or analytical separations.

PropertyValueSource
XLogP3 0.1PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Purification Workflow

The most common and direct route to Phenylalaninamide is the amidation of the parent amino acid, Phenylalanine. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Synthesis Protocol: Carbodiimide-Mediated Amidation of Phenylalanine

This protocol describes a standard laboratory-scale synthesis. The choice of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator like HOBt (Hydroxybenzotriazole) is a classic strategy in peptide chemistry. This combination minimizes side reactions and suppresses racemization at the chiral center, which is a critical consideration.

Step-by-Step Methodology:

  • Dissolution: Dissolve DL-Phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF). Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise while maintaining the temperature. Stir for 30 minutes. Rationale: The low temperature controls the exothermic reaction and stabilizes the active O-acylisourea intermediate.

  • Amination: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M NH₃ in Isopropanol, 2 equivalents) dropwise at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up & Extraction: Quench the reaction with water. Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Rationale: The bicarbonate wash removes unreacted starting material and acidic byproducts like HOBt.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Amino-3-phenylpropanamide.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve Phe & HOBt in DMF B 2. Cool to 0°C Add EDC A->B C 3. Add Ammonia Source React 12-18h B->C D 4. Quench & Partition (EtOAc / NaHCO3) C->D Transfer to Work-up E 5. Dry & Concentrate Crude Product D->E F 6. Column Chromatography or Recrystallization E->F G Pure Phenylalaninamide F->G

Caption: General workflow for the synthesis and purification of Phenylalaninamide.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for this purpose.

Protocol: Reversed-Phase HPLC Analysis

This protocol provides a robust method for assessing the purity of Phenylalaninamide. A C18 column is used, which separates compounds based on their hydrophobicity. The mobile phase gradient allows for the efficient elution of both polar and non-polar impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the Phenylalaninamide sample in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection. Rationale: Filtering prevents particulates from clogging the HPLC system.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with a UV detector.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm. Rationale: 214 nm is optimal for detecting the peptide-like amide bond, while 254 nm is sensitive to the phenyl ring.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to Phenylalaninamide. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Analytical Workflow Diagram

This diagram outlines the logical flow of the HPLC analysis protocol.

Analytical_Workflow A Sample Prep (1 mg/mL, Filter) B HPLC Injection (10 µL) A->B C Separation (C18 Column, Gradient Elution) B->C D Detection (UV @ 214/254 nm) C->D E Data Processing (Peak Integration, Purity Calculation) D->E

Caption: Standard workflow for purity assessment by Reversed-Phase HPLC.

Applications in Research and Drug Development

Phenylalaninamide's unique structure makes it a valuable molecule in several areas of scientific research.

  • Peptide Synthesis: As a derivative of phenylalanine, it serves as a C-terminal capped building block in the synthesis of peptide libraries and novel peptide-based therapeutics.[2] The primary amide can protect the C-terminus from further reaction or can be a key feature for biological activity.

  • Enzyme Inhibition Studies: The molecule can act as a substrate analog for enzymes that process phenylalanine, such as certain proteases or amino acid metabolizing enzymes.[2] This allows researchers to study enzyme kinetics and screen for potential inhibitors.

  • Neurotransmitter Research: Phenylalanine is a direct precursor to neurotransmitters like dopamine.[2] Phenylalaninamide may be used in studies to probe the enzymatic pathways of neurotransmitter synthesis or to investigate interactions with relevant receptors.[2]

  • Drug Discovery Scaffolding: The phenylpropanamide core is a common scaffold in medicinal chemistry. Derivatives can be synthesized to explore structure-activity relationships (SAR) for various biological targets. For instance, related 3-phenoxy-3-phenylpropanamine derivatives have been investigated for neurological conditions like Fragile X and Rett syndromes.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 2-Amino-3-phenylpropanamide presents several hazards.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-Amino-3-phenylpropanamide (Phenylalaninamide) is a well-characterized and versatile chemical entity with significant utility in peptide synthesis, enzyme studies, and as a scaffold in medicinal chemistry. Its synthesis from phenylalanine is straightforward, and its purity can be reliably assessed using standard analytical techniques like reversed-phase HPLC. A thorough understanding of its properties, handling requirements, and applications is essential for its effective and safe use in a research and development setting.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpropanamide. PubChem. Retrieved February 4, 2026, from [Link]

  • BioWorld. (2026, February 3). Connecta Therapeutics discloses 3-phenoxy-3-phenylpropanamine derivatives. BioWorld. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Amino-2-phenylpropanamide in Organic Solvents

Introduction 2-Amino-2-phenylpropanamide, a chiral amide derivative, represents a significant scaffold in medicinal chemistry and drug development. Its structural features, comprising a phenyl ring, a primary amine, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-phenylpropanamide, a chiral amide derivative, represents a significant scaffold in medicinal chemistry and drug development. Its structural features, comprising a phenyl ring, a primary amine, and a primary amide functional group, confer upon it a unique combination of polarity and potential for specific intermolecular interactions. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Amino-2-phenylpropanamide, qualitative solubility predictions, and detailed experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of this important molecule.

Physicochemical Properties and Their Influence on Solubility

PropertyPredicted/Inferred Value for 2-Amino-2-phenylpropanamideRationale and Impact on SolubilityReference(s)
Molecular Formula C₉H₁₂N₂OThe elemental composition determines the molecular weight and the potential for various intermolecular forces.[1]
Molecular Weight 164.20 g/mol A moderate molecular weight suggests that lattice energy will be a significant factor to overcome for dissolution, but not prohibitively so.[1][2]
Structure A chiral center at the alpha-carbon bearing a phenyl group, an amino group, and a methyl group, with an amide functionality.The combination of a nonpolar phenyl ring and a polar region with the amino and amide groups creates an amphiphilic character.[1]
Predicted XlogP ~0.1This value, close to zero, suggests a balance between hydrophilicity and lipophilicity, indicating that the compound will likely have limited solubility in both very polar and very nonpolar solvents, and prefer solvents of intermediate polarity.[2]
Hydrogen Bond Donor Count 2 (from -NH₂ and -CONH₂)The two N-H bonds in the primary amine and the two in the primary amide can act as hydrogen bond donors, promoting solubility in protic and polar apathetic solvents that are hydrogen bond acceptors.[2]
Hydrogen Bond Acceptor Count 2 (from N in -NH₂ and O in -CONH₂)The lone pair on the amino nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, enhancing solubility in protic solvents.[2]
Predicted pKa The primary amine is expected to have a pKa in the range of 8-9, making it basic. The amide is essentially neutral.The basicity of the amino group will significantly influence its solubility in acidic solutions, where it can form a more soluble salt.[3]

Note: Some values are for the closely related compound 2-Amino-3-phenylpropanamide as a proxy.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as 2-Amino-2-phenylpropanamide, in a liquid solvent is a thermodynamically driven process. The overarching principle of "like dissolves like" provides a foundational, albeit simplistic, predictive tool.[4] A more rigorous understanding requires an examination of the intermolecular forces at play between the solute-solute, solvent-solvent, and solute-solvent molecules.

For 2-Amino-2-phenylpropanamide, the key interactions governing its solubility are:

  • Hydrogen Bonding: The primary amine and primary amide groups are capable of both donating and accepting hydrogen bonds.[5] This is the most significant interaction in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar amide group possesses a significant dipole moment, leading to favorable interactions with other polar solvent molecules.

  • Van der Waals Forces: The phenyl ring and the methyl group contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

The overall solubility will be determined by the net change in Gibbs free energy (ΔG) of the system upon dissolution. A negative ΔG, indicating a spontaneous process, is favored by a strong, exothermic enthalpy of solvation (ΔH) and a positive entropy of solution (ΔS).

Qualitative Solubility Prediction

Based on the molecular structure and the principles outlined above, a qualitative prediction of the solubility of 2-Amino-2-phenylpropanamide in common organic solvents can be made:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar amide and amino groups through dipole-dipole interactions and by accepting hydrogen bonds.

  • Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. These alcohols can engage in hydrogen bonding with both the donor and acceptor sites of the molecule. However, the nonpolar phenyl group may slightly limit the solubility compared to smaller, more polar solutes.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The energy required to break the strong intermolecular hydrogen bonds in the solid solute will not be compensated by the weak van der Waals interactions with these solvents. Solubility in aromatic solvents like toluene might be slightly higher than in aliphatic hydrocarbons due to potential π-π stacking interactions with the phenyl ring.[4]

  • Variable Solubility in Chlorinated Solvents: In solvents like dichloromethane and chloroform, solubility will be moderate. While these solvents are not strong hydrogen bond acceptors, their polarity can solvate the dipole of the amide group to some extent.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following section provides a detailed, self-validating protocol for the isothermal saturation method, a robust and widely used technique for measuring solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Solvent & Solute Preparation - Select solvent - Ensure purity of 2-Amino-2-phenylpropanamide B 2. Create Slurry - Add excess solute to a known volume/mass of solvent A->B   C 3. Isothermal Agitation - Agitate at a constant temperature - Ensure temperature control (e.g., water bath) B->C   D 4. Monitor for Equilibrium - Periodically sample and analyze concentration - Equilibrium reached when concentration is constant C->D   E 5. Sample Separation - Centrifuge or filter to remove undissolved solid D->E   F 6. Quantitative Analysis - Analyze a known volume/mass of the saturated solution - e.g., Gravimetric, HPLC, UV-Vis E->F   G 7. Calculate Solubility - Express as g/100mL, mol/L, or mole fraction F->G  

Caption: Workflow for Experimental Solubility Determination.

Detailed Protocol: Isothermal Saturation Method

This protocol describes the determination of the solubility of 2-Amino-2-phenylpropanamide in an organic solvent at a specified temperature.

Materials and Equipment:

  • 2-Amino-2-phenylpropanamide (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analysis equipment)

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh approximately 1 gram of 2-Amino-2-phenylpropanamide into a vial.

    • Pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial. The amount of solid should be in clear excess to ensure a saturated solution is formed.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

  • Quantitative Analysis (using HPLC as an example):

    • Prepare a series of standard solutions of 2-Amino-2-phenylpropanamide of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered, saturated sample into the HPLC.

    • Determine the concentration of 2-Amino-2-phenylpropanamide in the saturated sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The concentration obtained from the HPLC analysis is the solubility of 2-Amino-2-phenylpropanamide in the selected solvent at the specified temperature.

    • Express the solubility in the desired units (e.g., mg/mL, mol/L).

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be assumed.

  • Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results. The standard deviation of the measurements should be reported.

  • Purity of Materials: The purity of both the solute and the solvent should be verified before the experiment, as impurities can significantly affect solubility.

Conclusion

References

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Phenylalanine amide. Retrieved February 4, 2026, from [Link]

  • PubChemLite. (n.d.). 2-amino-2-phenylpropanamide (C9H12N2O). Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved February 4, 2026, from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Retrieved February 4, 2026, from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • SNS Courseware. (n.d.). Organic Chemistry II.
  • SNS Courseware. (n.d.). II: AROMATIC AMINES.
  • Wikipedia. (n.d.). Amide. Retrieved February 4, 2026, from [Link]

  • Unknown. (n.d.). Amine compounds.
  • PubChem. (n.d.). (S)-2-amino-N-hydroxy-3-phenylpropanamide. Retrieved February 4, 2026, from [Link]

  • Shaalaa.com. (2017, February 18). Write the chemical equation involved in the following reaction: Hoffmann-bromamide degradation reaction. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),.... Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. Retrieved February 4, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved February 4, 2026, from [Link]

Sources

Foundational

The Cornerstone of Conformational Constraint: An In-depth Technical Guide to the Thermodynamic Stability of α-Methyl Amino Acid Amides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of α-methyl amino acids into peptides and therapeutic molecules repre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of α-methyl amino acids into peptides and therapeutic molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enforce conformational rigidity, enhance proteolytic stability, and ultimately, modulate biological activity. The thermodynamic stability of the resulting structures, particularly at the fundamental level of individual α-methyl amino acid amides, dictates these desirable properties. This guide provides a deep dive into the core principles governing the thermodynamic stability of these building blocks. We will dissect the intricate interplay of steric hindrance and intramolecular hydrogen bonding that defines their conformational landscape. This document moves beyond mere description, offering field-proven, step-by-step protocols for the experimental and computational elucidation of thermodynamic parameters, empowering researchers to rationally design and validate conformationally constrained molecules with enhanced therapeutic potential.

Introduction: The "Magic Methyl" Effect on Conformational Energetics

The substitution of the α-hydrogen with a methyl group in an amino acid introduces significant steric constraints that dramatically alter the accessible regions of the Ramachandran plot. This "magic methyl" effect is the foundation of the utility of α,α-disubstituted amino acids in peptide design. By restricting the torsional angles phi (φ) and psi (ψ) of the peptide backbone, the α-methyl group drastically reduces the conformational entropy of the unfolded state, thereby lowering the entropic penalty of folding into a defined structure.[1][2] This pre-organization is a key driver of thermodynamic stability.

Peptides incorporating chiral α-methylated amino acids often adopt well-defined secondary structures, such as 310-helices, while those with larger α-substituents like ethyl groups can favor fully extended C5-conformations.[3] The stability of these conformations is not solely due to the restriction of backbone torsion but is critically dependent on the formation of specific intramolecular hydrogen bonds. The C-terminal amide is particularly important in this context, as its carbonyl oxygen is a superior hydrogen bond acceptor compared to an ester oxygen, leading to more stable folded structures and reduced end-fraying.[4][5]

This guide will focus on the fundamental model systems—N-acetyl-α-methyl amino acid amides—to explore the thermodynamic principles that underpin the conformational stability of these valuable synthetic tools.

The Conformational Landscape: A Tale of Two Hydrogen Bonds

The conformational preference of α-methyl amino acid amides is dominated by a competition between two primary intramolecularly hydrogen-bonded structures: the C7 equatorial (C7eq) conformation, often referred to as an inverse γ-turn, and the fully extended C5 conformation.

  • The C7 Conformation (Inverse γ-turn): This structure is characterized by a seven-membered ring formed by a hydrogen bond between the N-H of the (i+1) residue (in this case, the C-terminal amide) and the C=O of the (i-1) residue (the N-acetyl group). This is typically the global minimum energy conformation for many simple dipeptide models in the gas phase.[6]

  • The C5 Conformation (Extended): This conformation features a five-membered ring stabilized by a hydrogen bond between the N-H and C=O of the same residue. This results in a more linear, extended structure.

The thermodynamic stability of the molecule is a function of the equilibrium between these and other accessible conformations. The α-methyl group plays a crucial role in shifting this equilibrium.

G cluster_0 Thermodynamic Equilibrium Unfolded Unfolded States (High Entropy) C7 C7 Conformation (Inverse γ-Turn) (Intramolecular H-Bond) Unfolded->C7 Folding ΔG < 0 C5 C5 Conformation (Extended) (Intramolecular H-Bond) Unfolded->C5 Folding ΔG < 0 C7->C5 Conformational Equilibrium (Keq) G cluster_workflow VT-NMR Workflow for Thermodynamic Analysis Prep 1. Sample Preparation (5-10 mM in deuterated solvent) Acquire 2. NMR Data Acquisition (e.g., 253 K to 333 K) Prep->Acquire Process 3. Data Processing (Measure δNH vs. T) Acquire->Process Plot 4. van 't Hoff Plot (ln(Keq) vs. 1/T) Process->Plot Calculate 5. Parameter Extraction (Calculate ΔH°, ΔS°, ΔG°) Plot->Calculate G cluster_workflow DFT Workflow for Conformer Stability Search 1. Conformational Search (Systematic rotation of φ, ψ) Optimize 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Search->Optimize Solvate 3. Include Solvation (e.g., PCM or SMD model) Optimize->Solvate Thermodynamics 4. Frequency Calculation & Gibbs Free Energy Analysis Solvate->Thermodynamics Compare 5. Compare Relative Energies (ΔG = Gconf - Gglobal_min) Thermodynamics->Compare

Sources

Exploratory

history and discovery of 2-Amino-2-phenylpropanamide derivatives

An In-Depth Technical Guide to the History and Discovery of 2-Amino-2-phenylpropanamide Derivatives Introduction: The Quest for Novel Anticonvulsants Epilepsy, a chronic neurological disorder characterized by recurrent s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 2-Amino-2-phenylpropanamide Derivatives

Introduction: The Quest for Novel Anticonvulsants

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, has long presented a significant challenge to the medical and scientific communities. The development of effective antiseizure medications (ASMs) has been a continuous journey of discovery, with each new class of compounds offering hope for better seizure control and improved quality of life for patients. Within this landscape, the emergence of 2-Amino-2-phenylpropanamide derivatives represents a promising avenue of research, showcasing the potential for significant therapeutic gains through targeted structural modifications.[1] This guide provides a comprehensive overview of the history, discovery, and development of this important class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Early Developments and the Rationale for a New Chemical Class

The story of 2-Amino-2-phenylpropanamide derivatives is rooted in the broader history of anticonvulsant drug discovery. Early efforts in the 20th century led to the identification of foundational drugs, but the need for agents with improved efficacy and tolerability has remained a driving force for innovation. The exploration of N-substituted amino acid derivatives revealed their potential, albeit often weak, anticonvulsant activities in vivo.[2] This initial observation laid the groundwork for more systematic investigations into structurally related compounds, including the aminoacetamide series. The central hypothesis was that by modifying the core amino acid structure, it would be possible to enhance potency and refine the pharmacological profile.

One of the key starting points in the development of a novel class of potent and preclinically safe anticonvulsants was the investigation of milacemide, a weak anticonvulsant.[3] Efforts to elucidate its mechanism of action and improve upon its structure led to the discovery of a structurally novel class of compounds with significantly enhanced anticonvulsant properties.[3]

Synthesis and Chemical Development: From Benchtop to Optimized Leads

The synthesis of 2-Amino-2-phenylpropanamide derivatives has been approached through various methodologies, ranging from conventional multi-step procedures to more time-efficient microwave-assisted techniques.[4][5] The choice of synthetic route is often dictated by the desired substitutions on the phenyl ring and the amide terminus, allowing for a systematic exploration of the chemical space.

General Synthetic Strategy

A common approach to the synthesis of these derivatives involves a multi-step process that begins with commercially available starting materials. For instance, the synthesis of ((benzyloxy)benzyl)propanamide derivatives can be achieved through the initial preparation of succinamic acids by reacting succinic anhydride with an appropriate amino acid, such as DL-alanine.[5] This is followed by cyclization to yield intermediate monocarboxylic acids, which are then coupled with the desired amine moiety.[5]

Representative Experimental Protocol: Synthesis of ((benzyloxy)benzyl)propanamide derivatives

The following is a representative protocol for the synthesis of a final compound in this class, adapted from methodologies described in the literature.[5]

Step 1: Synthesis of Succinamic Acids

  • Dissolve equimolar amounts of commercially available succinic anhydride and DL-alanine in a suitable solvent.

  • Stir the reaction mixture at room temperature for a specified period to allow for the formation of the succinamic acid.

  • Isolate the product by filtration and wash with a cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Cyclization to Intermediate Monocarboxylic Acids

  • Suspend the succinamic acid in a suitable solvent.

  • Add hexamethyldisilazane (HMDS) to promote cyclization.

  • Reflux the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to yield the crude monocarboxylic acid intermediate.

Step 3: Synthesis of (benzyloxy)phenyl)methanamine Derivatives

  • Synthesize (benzyloxy)benzonitrile derivatives via an alkylation reaction of a cyanophenol with the appropriate substituted benzyl bromide in the presence of a base such as K₂CO₃.[5]

  • Reduce the nitrile group using a reducing agent like LiAlH₄ to yield the desired amine.[5]

Step 4: Coupling to Form the Final Product

  • Dissolve the monocarboxylic acid intermediate in an appropriate solvent.

  • Add a coupling reagent, such as carbonyldiimidazole (CDI), to activate the carboxylic acid.

  • Add the synthesized (benzyloxy)phenyl)methanamine derivative to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the final compound using column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start Succinic Anhydride + DL-Alanine Step1 Step 1: Succinamic Acid Formation Start->Step1 Intermediate1 Succinamic Acid Step1->Intermediate1 Step2 Step 2: Cyclization (HMDS) Intermediate1->Step2 Intermediate2 Monocarboxylic Acid Intermediate Step2->Intermediate2 Step4 Step 4: Coupling (CDI) Intermediate2->Step4 Start2 Cyanophenol + Substituted Benzyl Bromide Step3a Step 3a: Alkylation (K2CO3) Start2->Step3a Intermediate3 (Benzyloxy)benzonitrile Step3a->Intermediate3 Step3b Step 3b: Reduction (LiAlH4) Intermediate3->Step3b Intermediate4 (Benzyloxy)phenyl)methanamine Step3b->Intermediate4 Intermediate4->Step4 End Final 2-Amino-2- phenylpropanamide Derivative Step4->End

Caption: Synthetic workflow for 2-Amino-2-phenylpropanamide derivatives.

Structure-Activity Relationship (SAR) Studies: Refining Potency and Safety

The systematic modification of the 2-Amino-2-phenylpropanamide scaffold has been crucial in identifying the key structural features that govern anticonvulsant activity and neurotoxicity. These structure-activity relationship (SAR) studies have provided invaluable insights for the rational design of more potent and safer drug candidates.

Key SAR Findings
Structural ModificationEffect on Anticonvulsant ActivityEffect on NeurotoxicityReference
Substitution on the Phenyl Ring Varies depending on the position and nature of the substituent. Halogen substitutions, particularly fluorine, can enhance potency.Can be modulated by the choice of substituent.[3]
Alkylation of the Amide Nitrogen Generally well-tolerated, with small alkyl groups often leading to improved activity.Can influence the overall safety profile.[3]
Stereochemistry at the Chiral Center The (S)-enantiomer often exhibits greater potency compared to the (R)-enantiomer.Enantiomers can have different neurotoxic profiles.[3][6]
Nature of the Amino Acid Side Chain Modifications to the side chain can significantly impact activity.A key determinant of the therapeutic index.[2]
SAR Logic Diagram

SAR_Logic Core 2-Amino-2-phenylpropanamide Core PhenylRing Phenyl Ring Substitutions (e.g., Halogens) Core->PhenylRing AmideN Amide N-Alkylation Core->AmideN ChiralCenter Stereochemistry ((S) vs. (R)) Core->ChiralCenter SideChain Amino Acid Side Chain Modifications Core->SideChain Activity Anticonvulsant Activity PhenylRing->Activity Modulates Toxicity Neurotoxicity PhenylRing->Toxicity Affects AmideN->Activity Influences AmideN->Toxicity Influences ChiralCenter->Activity Critical for Potency ChiralCenter->Toxicity Can Differ SideChain->Activity Impacts SideChain->Toxicity Key Determinant

Caption: Key structure-activity relationships for 2-Amino-2-phenylpropanamide derivatives.

Pharmacological Profiling and Mechanism of Action

The anticonvulsant potential of 2-Amino-2-phenylpropanamide derivatives has been extensively evaluated in a battery of preclinical models. These assays are designed to predict efficacy against different seizure types and to assess potential adverse effects.

Preclinical Evaluation Models
  • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[1]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is used to identify compounds effective against myoclonic seizures.[1]

  • 6 Hz Seizure Test: This model is considered a test for therapy-resistant partial seizures.[6]

  • Rotarod Test: This assay is used to assess motor impairment and neurotoxicity.[1]

Pharmacological Data for Lead Compounds
CompoundAnimal ModelAnticonvulsant TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Felbamate Mouse (i.p.)MES161237.7[1]
Felbamate Mouse (i.p.)scPTZ451232.7[1]
Compound 5 Mouse (i.p.)MES48.0> 300> 6.25[5]
Compound 5 Mouse (i.p.)6 Hz (32 mA)45.2> 300> 6.64[5]
PNU-151774E MouseMES--Outstanding[3]
Proposed Mechanism of Action

While the precise mechanism of action for all 2-Amino-2-phenylpropanamide derivatives is not fully elucidated, evidence suggests a multimodal or multitarget approach.[5] Some compounds in this class have been shown to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting an interaction with neuronal voltage-dependent sodium channels.[2] However, this is likely not the sole mechanism, and other targets may contribute to their broad-spectrum anticonvulsant activity.

Potential Signaling Pathway Involvement

SignalingPathway Compound 2-Amino-2-phenylpropanamide Derivative NaChannel Voltage-Gated Sodium Channels Compound->NaChannel Modulates AspartateRelease Reduced Aspartate Efflux NaChannel->AspartateRelease Leads to NeuronalExcitability Decreased Neuronal Excitability AspartateRelease->NeuronalExcitability AnticonvulsantEffect Anticonvulsant Effect NeuronalExcitability->AnticonvulsantEffect

Caption: Potential mechanism involving sodium channel modulation.

Lead Optimization and Candidate Selection

Through extensive SAR studies and pharmacological profiling, several promising lead candidates have emerged from the 2-Amino-2-phenylpropanamide class. For example, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (PNU-151774E) was identified as a candidate for further development due to its potent anticonvulsant activity and outstanding therapeutic indices in various animal models.[3] More recently, compound 5 from a series of ((benzyloxy)benzyl)propanamide derivatives has been highlighted as a lead molecule with robust protection in multiple seizure models and a favorable safety profile.[5] The selection of these candidates is based on a comprehensive assessment of their potency, safety, and potential for a broad spectrum of activity.

Conclusion and Future Directions

The exemplify a successful application of medicinal chemistry principles to address a significant unmet medical need. Starting from weakly active parent compounds, systematic structural modifications have led to the identification of potent and safe anticonvulsant agents with novel mechanisms of action. The journey from initial concept to the identification of promising clinical candidates underscores the importance of a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and toxicology.

Future research in this area will likely focus on several key aspects:

  • Elucidation of a more detailed mechanism of action: A deeper understanding of the molecular targets will facilitate the design of even more selective and potent compounds.

  • Optimization of pharmacokinetic properties: Improving drug-like properties such as oral bioavailability and metabolic stability will be crucial for clinical success.

  • Exploration of therapeutic potential beyond epilepsy: Given their multimodal action, these compounds may have applications in other neurological and psychiatric disorders.[5]

The continued exploration of the 2-Amino-2-phenylpropanamide scaffold holds great promise for the development of next-generation antiseizure medications that could offer significant advantages over existing therapies.

References

  • BenchChem. (n.d.). Unveiling the Therapeutic Potential: A Comparative Analysis of (2s)-2- Phenylpropanamide and Its Analogs in Anticonvulsant Therapy.
  • National Institutes of Health. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • National Institutes of Health. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).
  • PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • PubMed Central. (n.d.). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives.
  • PubMed Central. (2024, September 12). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.
  • ResearchGate. (2000, September 1). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives.

Sources

Protocols & Analytical Methods

Method

Strecker synthesis reaction conditions for 2-Amino-2-phenylpropanamide

Abstract This application note details the optimized conditions for the synthesis of 2-Amino-2-phenylpropanamide via a modified Strecker reaction starting from acetophenone. Unlike the classical aldehyde-based Strecker s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized conditions for the synthesis of 2-Amino-2-phenylpropanamide via a modified Strecker reaction starting from acetophenone. Unlike the classical aldehyde-based Strecker synthesis, the ketone substrate (acetophenone) introduces steric hindrance and unfavorable equilibrium constants, necessitating specific solvent systems and thermal control. Furthermore, this protocol specifically targets the amide derivative, requiring a controlled partial hydrolysis of the intermediate aminonitrile, preventing over-hydrolysis to the carboxylic acid.

Introduction


-Disubstituted amino acids and their amides are critical building blocks in peptide mimetic drug design due to their ability to restrict conformational flexibility and enhance metabolic stability against proteases. 2-Amino-2-phenylpropanamide  (also known as 

-methylphenylglycinamide) represents a sterically constrained scaffold often used in the synthesis of neuroactive agents and enzyme inhibitors.

The synthesis presents two primary challenges:

  • Ketone Reactivity: Acetophenone is electronically less electrophilic and sterically more hindered than benzaldehyde, making the formation of the imine intermediate slower and the equilibrium less favorable.

  • Selectivity of Hydrolysis: The standard Strecker protocol yields the carboxylic acid. Stopping the hydrolysis at the amide stage requires precise control of acid concentration and temperature, exploiting the steric bulk of the

    
    -methyl/
    
    
    
    -phenyl substitution to kinetically trap the amide.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct stages:

  • Formation of 2-Amino-2-phenylpropanenitrile: Reaction of acetophenone with ammonium chloride and sodium cyanide.

  • Partial Hydrolysis: Conversion of the nitrile to the primary amide using concentrated sulfuric acid.

Visualized Pathway

StreckerPathway Acetophenone Acetophenone (C8H8O) Imine Ketimine Intermediate Acetophenone->Imine Condensation Reagents1 NH4Cl + NaCN MeOH/H2O, 50°C Nitrile 2-Amino-2-phenyl- propanenitrile Imine->Nitrile Nucleophilic Attack (CN-) Amide 2-Amino-2-phenyl- propanamide Nitrile->Amide Controlled Hydrolysis Reagents2 Conc. H2SO4 0°C to 25°C

Figure 1: Synthetic workflow from Acetophenone to the target Amide.[1][2][3][4][5][6]

Experimental Protocols

Phase 1: Synthesis of 2-Amino-2-phenylpropanenitrile

Safety Warning: This reaction generates Hydrogen Cyanide (HCN) in situ. It must be performed in a high-efficiency fume hood. Sodium Cyanide is rapidly fatal if ingested or absorbed.

Reagents:

  • Acetophenone (1.0 equiv)

  • Ammonium Chloride (

    
    , 1.5 equiv)
    
  • Sodium Cyanide (

    
    , 1.2 equiv)
    
  • Ammonia solution (25% aq., 2.0 equiv)

  • Solvent: Methanol / Water (1:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride (1.5 equiv) in the Ammonia solution and Water.

  • Substrate Addition: Add Acetophenone (1.0 equiv) to the aqueous mixture. Add Methanol to ensure a homogeneous (or fine emulsion) phase. The ketone is sparingly soluble in pure water; methanol is critical for phase transfer.

  • Cyanide Addition: Carefully add Sodium Cyanide (1.2 equiv) in portions.

    • Note: The order of addition buffers the solution. Never add cyanide directly to an acidic solution.

  • Reaction: Seal the flask tightly (or use a reflux condenser with a caustic scrubber trap). Heat the mixture to 50°C for 24 hours .

    • Mechanism Insight: The elevated temperature is required to overcome the activation energy of the ketone-imine formation, which is the rate-determining step for ketones.

  • Workup:

    • Cool the reaction to room temperature.[4]

    • Dilute with water.[7] The aminonitrile is organic-soluble.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with water (to remove residual cyanide) and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Yield Expectation: The crude aminonitrile is typically a yellow oil or low-melting solid. Yields range from 60-75%.

Phase 2: Partial Hydrolysis to 2-Amino-2-phenylpropanamide

Critical Parameter: Temperature control is vital. High temperatures (>70°C) will drive the reaction to the carboxylic acid.

Reagents:

  • Crude 2-Amino-2-phenylpropanenitrile

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Ice (for quenching)

  • Ammonium Hydroxide (

    
    ) for neutralization
    

Procedure:

  • Acid Addition: Place the crude aminonitrile in a flask. Cool to 0°C in an ice bath.

  • Solvation: Add Concentrated

    
     (approx. 3-5 mL per gram of nitrile) dropwise with vigorous stirring.
    
    • Observation: The mixture may become viscous. Stirring must be maintained to ensure contact.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 10-12 hours .

    • Mechanistic Check: The steric bulk of the phenyl and methyl groups protects the intermediate imidic acid ester, slowing down the second hydrolysis step that leads to the carboxylic acid.

  • Quenching: Pour the reaction mixture slowly onto crushed ice.

  • Neutralization: Carefully basify the solution to pH 9-10 using concentrated Ammonium Hydroxide.

    • Caution: Exothermic reaction. Keep cold.

  • Isolation: The amide product often precipitates as a white solid upon neutralization.

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with Dichloromethane (

      
      ), dry, and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Critical Process Parameters (CPP)

ParameterConditionRationale
Solvent System (Step 1) MeOH/H2O (1:1)Balances solubility of organic ketone and inorganic salts (

,

).
Temperature (Step 1) 50°CKetones are less reactive than aldehydes; heat drives the equilibrium to the imine.
Acid Strength (Step 2) Conc.

Required to protonate the nitrile nitrogen. Dilute acid is ineffective for hydration.
Quench pH (Step 2) pH 9-10Ensures the amine group is free (

) and not protonated (

), allowing extraction/precipitation.

Troubleshooting & Optimization

  • Low Yield in Step 1: If acetophenone recovery is high, the imine formation is incomplete. Increase the equivalents of

    
     and Ammonia to push the equilibrium (Le Chatelier's principle).
    
  • Over-Hydrolysis to Acid: If the carboxylic acid is detected (by NMR or solubility in base), reduce the reaction time in Step 2 or strictly maintain the temperature below 25°C.

  • Color Issues: Darkening during hydrolysis indicates oxidative degradation. Perform Step 2 under a Nitrogen atmosphere.

References

  • Strecker Synthesis Mechanism & Overview

    • Master Organic Chemistry. (2018).[8] The Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Hydrolysis of Hindered Nitriles

    • Chemistry Steps.[5][6][8][9][10][11][12] Converting Nitriles to Amides. Retrieved from [Link]

  • Specific Substrate Data (Acetophenone)
  • General Nitrile Hydrolysis Conditions

    • Common Organic Chemistry. Nitrile to Amide - Common Conditions. Retrieved from [Link]

Sources

Application

The Strategic Incorporation of α,α-Disubstituted Amino Acids in Solid-Phase Peptide Synthesis: A Guide to Application and Protocol

Introduction: Beyond the Canonical Twenty—The Role of Steric Hindrance in Peptide Design In the realm of peptide science and drug development, the precise control of molecular conformation is paramount to achieving desir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty—The Role of Steric Hindrance in Peptide Design

In the realm of peptide science and drug development, the precise control of molecular conformation is paramount to achieving desired biological activity and stability. While the twenty proteinogenic amino acids offer a vast combinatorial space, their inherent conformational flexibility can be a significant hurdle in the design of potent and specific peptide-based therapeutics. This guide delves into the application of a unique class of non-canonical amino acids, the α,α-disubstituted amino acids, with a particular focus on the conceptual applications of molecules like 2-Amino-2-phenylpropanamide. By replacing the α-hydrogen with a second substituent, these sterically hindered building blocks impose significant conformational constraints on the peptide backbone, enabling the rational design of peptides with stable secondary structures, such as α-helices and β-turns.[1][2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings for the use of α,α-disubstituted amino acids in solid-phase peptide synthesis (SPPS) but also detailed, field-proven protocols for their successful implementation.

Core Principles and Applications

The primary utility of incorporating α,α-disubstituted amino acids into a peptide sequence lies in their ability to dictate local and global conformation. The geminal disubstitution at the α-carbon restricts the permissible values of the Ramachandran angles (φ and ψ), thereby reducing the conformational entropy of the peptide chain and favoring specific secondary structures.[1]

Key Applications:
  • Induction and Stabilization of Helical Structures: The incorporation of α,α-disubstituted amino acids, particularly those with alkyl side chains, is a well-established strategy for nucleating and stabilizing α-helical and 3₁₀-helical conformations in peptides.[1][3] This is of significant interest in mimicking the α-helical domains of proteins involved in protein-protein interactions, a common target in drug discovery.

  • Enhanced Proteolytic Stability: The steric bulk of the α,α-disubstituted residue can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[3]

  • Development of Peptidomimetics and Macrocycles: These constrained amino acids are invaluable in the construction of peptidomimetics and macrocyclic peptides, where a defined three-dimensional structure is crucial for target binding and activity.

Causality in Experimental Choices:

The selection of a specific α,α-disubstituted amino acid is dictated by the desired conformational outcome. For instance, α-methylated amino acids are known to strongly promote helical structures, while bulkier substituents can be used to introduce sharp turns or other specific structural motifs. The choice of protecting group strategy, typically Fmoc/tBu for its mild deprotection conditions, is critical to preserve the integrity of the often complex and sterically hindered peptide.

Experimental Protocols

The following protocols provide a comprehensive workflow for the incorporation of an α,α-disubstituted amino acid, using the conceptual framework of a generic Fmoc-protected α,α-disubstituted amino acid, into a peptide sequence via manual solid-phase peptide synthesis.

Protocol 1: Fmoc Protection of an α,α-Disubstituted Amino Acid

Rationale: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis, providing a base-labile protecting group for the α-amino function that is orthogonal to the acid-labile side-chain protecting groups.[4] This protocol details a standard procedure for the Fmoc protection of a free α,α-disubstituted amino acid.

Materials:

Reagent/MaterialGradeSupplier (Example)
α,α-Disubstituted Amino Acid≥98%Sigma-Aldrich
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)≥97%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
1,4-DioxaneAnhydrousSigma-Aldrich
Deionized Water
Diethyl EtherACS ReagentFisher Scientific
Ethyl AcetateACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific

Procedure:

  • Dissolution: Dissolve the α,α-disubstituted amino acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography or recrystallization to yield the Fmoc-protected α,α-disubstituted amino acid.

Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation

Rationale: This protocol outlines a single cycle of solid-phase peptide synthesis using Fmoc chemistry, detailing the steps for deprotection of the N-terminal Fmoc group and the coupling of the next amino acid, in this case, our Fmoc-protected α,α-disubstituted amino acid.[5][6][7]

Materials:

Reagent/MaterialGradeSupplier (Example)
Fmoc-Rink Amide Resin (or other suitable resin)100-200 meshNovabiochem
20% Piperidine in DMFSynthesis GradeIn-house preparation
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS ReagentFisher Scientific
Fmoc-protected α,α-disubstituted amino acidAs prepared in Protocol 1
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥98%Oakwood Chemical
DIPEA (N,N-Diisopropylethylamine)Peptide Synthesis GradeSigma-Aldrich

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of the α,α-Disubstituted Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected α,α-disubstituted amino acid (3-5 eq relative to resin loading), HBTU (3-5 eq), and DIPEA (6-10 eq) in a minimal amount of DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of α,α-disubstituted amino acids, a longer coupling time and/or double coupling may be necessary.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

Protocol 3: Cleavage and Deprotection

Rationale: The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. A common cleavage cocktail for Fmoc-SPPS is a mixture containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.[9]

Materials:

Reagent/MaterialGradeSupplier (Example)
Peptide-on-resinAs synthesized
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)≥98%Sigma-Aldrich
Deionized Water
Cold Diethyl EtherACS ReagentFisher Scientific

Procedure:

  • Resin Preparation: Wash the peptide-on-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

  • Washing and Drying:

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum to obtain the crude product.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Wash (DMF) Coupling->Deprotection Wash (DMF/DCM) Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Coupling->Final_Cleavage Peptide Elongation Complete Start Start: Resin Swelling Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Incorporation of an α,α-Disubstituted Amino Acid

Peptide_Structure cluster_peptide cluster_detail α,α-Disubstituted Residue N_terminus NH₂ AA1 AA₁ N_terminus->AA1 alpha_alpha_AA α,α-AA AA1->alpha_alpha_AA AA3 AA₃ alpha_alpha_AA->AA3 Structure Structure: -NH-C(R₁)(R₂)-CO- C_terminus COOH AA3->C_terminus Conformation Effect: Restricted φ/ψ angles Induces stable secondary structure

Caption: A peptide chain incorporating a sterically constrained α,α-disubstituted amino acid.

Conclusion

The use of α,α-disubstituted amino acids represents a powerful strategy in modern peptide design and drug discovery. By providing a means to control and stabilize peptide conformation, these non-canonical building blocks enable the creation of peptides with improved biological activity, enhanced stability, and greater therapeutic potential. The protocols outlined in this guide provide a robust framework for the successful incorporation of these valuable synthetic tools into solid-phase peptide synthesis workflows. As our understanding of the relationship between peptide structure and function continues to grow, the applications of α,α-disubstituted amino acids are poised to expand even further, opening new avenues for the development of next-generation peptide-based drugs.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Alewood, P. F., et al. (2001). Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2007). ResearchGate. Retrieved from [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed. Retrieved from [Link]

  • Helical Peptide Discovery. (2025). Research. Retrieved from [Link]

  • Peptide α-helices for synthetic nanostructures. (2007). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Amino-2-phenylpropanamide Hydrolysis

Welcome to the technical support center for the hydrolysis of 2-Amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 2-Amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction yields.

Introduction: The Challenge of Hindered Amide Hydrolysis

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. However, amides are notably stable functional groups, and their hydrolysis often requires forcing conditions such as strong acids or bases and elevated temperatures.[1][2] The substrate , 2-Amino-2-phenylpropanamide, presents an additional layer of complexity due to the steric hindrance around the carbonyl group, imparted by the quaternary α-carbon. This steric bulk can significantly slow down the rate of hydrolysis, making the reaction susceptible to side reactions and incomplete conversion, often resulting in low yields of the desired product, 2-Amino-2-phenylpropanoic acid.

This guide will address the most frequently asked questions and provide systematic troubleshooting strategies for both acid- and base-catalyzed hydrolysis of 2-Amino-2-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of 2-Amino-2-phenylpropanamide is showing low conversion. What are the primary factors I should investigate?

Low conversion is a common issue and can often be traced back to several key factors:

  • Insufficiently Forcing Conditions: Due to the steric hindrance of the quaternary α-carbon in 2-Amino-2-phenylpropanamide, standard hydrolysis conditions may not be sufficient. Amide hydrolysis is significantly slower than ester hydrolysis because the nitrogen lone pair's resonance with the carbonyl group is stronger, making the carbonyl carbon less electrophilic.[2] For hindered amides, this effect is even more pronounced. You may need to increase the concentration of your acid or base, elevate the reaction temperature, and/or prolong the reaction time.

  • Inadequate Temperature: Amide hydrolysis is a thermally demanding reaction.[1][3] Ensure your reaction is being heated to the appropriate temperature and that the temperature is being maintained consistently.

  • Poor Solubility: If your starting material is not fully dissolved in the reaction mixture, the reaction will be slow and incomplete. Consider using a co-solvent to improve solubility, but be mindful that this can also affect the reaction rate.

Q2: I am observing significant byproduct formation. What are the likely side reactions?

Under the harsh conditions required for the hydrolysis of this hindered amide, several side reactions can occur, leading to a decrease in the yield of 2-Amino-2-phenylpropanoic acid:

  • Decarboxylation: α,α-Disubstituted α-amino acids, such as the product of this hydrolysis, are prone to decarboxylation, especially at elevated temperatures.[4] This would result in the formation of 1-phenyl-1-aminoethane.

  • Degradation of the Amino Acid: The amino group can be susceptible to degradation under strong acidic or basic conditions, potentially leading to deamination or other decomposition pathways.

  • Racemization: If you are starting with an enantiomerically pure amide, the harsh reaction conditions can lead to racemization of the α-chiral center, yielding a racemic mixture of the amino acid product.

Q3: Which is the better method for hydrolyzing 2-Amino-2-phenylpropanamide: acid- or base-catalyzed?

Both acid- and base-catalyzed methods have their advantages and disadvantages, and the optimal choice may depend on the specific requirements of your synthesis and the stability of your downstream products.

  • Acid-Catalyzed Hydrolysis: This method is very common for amide hydrolysis.[5] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] However, the strongly acidic conditions can promote decarboxylation of the amino acid product.

  • Base-Catalyzed Hydrolysis: In this method, the hydroxide ion acts as the nucleophile.[1] While generally effective, the reaction can be slow due to the poor leaving group ability of the resulting amide anion.[1] Extremely high concentrations of base and high temperatures are often required.[1] A potential advantage is that the carboxylate salt formed is generally stable, but the free amino acid product may still be susceptible to degradation.

A comparison of general conditions is presented in the table below:

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent Strong acids (e.g., HCl, H₂SO₄)Strong bases (e.g., NaOH, KOH)
Mechanism Protonation of carbonyl oxygen, followed by nucleophilic attack of water.Nucleophilic attack of hydroxide ion on the carbonyl carbon.
Product Form Ammonium salt of the carboxylic acid.Carboxylate salt and free amine.
Common Issues Potential for acid-catalyzed degradation (e.g., decarboxylation).Can be very slow; may require harsh conditions.

Troubleshooting Guides

Guide 1: Low Conversion Rate

If you are experiencing a low conversion of your 2-Amino-2-phenylpropanamide, follow this troubleshooting workflow:

Figure 1: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Verify Starting Material Purity: Impurities in your starting material can inhibit the reaction. Confirm the purity of your 2-Amino-2-phenylpropanamide using techniques like NMR or LC-MS.

  • Intensify Reaction Conditions:

    • Acid Hydrolysis: Consider increasing the acid concentration from 6 M HCl to 12 M HCl. Gradually increase the temperature in increments of 10-20°C, monitoring for byproduct formation.

    • Base Hydrolysis: You may need to use a higher concentration of base (e.g., 10-20% NaOH or KOH) and ensure the reaction is heated to reflux.[6]

  • Address Solubility Issues: If the starting material is not dissolving, consider adding a co-solvent like dioxane or ethanol. However, be aware that this can alter the reaction kinetics.

  • Extended Reaction Time: Due to steric hindrance, this hydrolysis can be very slow. Set up a time-course study and take aliquots at regular intervals (e.g., every 12 hours) to monitor the progress by HPLC or NMR.

Guide 2: Excessive Byproduct Formation

If you are observing significant byproducts, the following guide can help you identify and mitigate them:

Figure 2: Troubleshooting workflow for byproduct formation.

Detailed Steps:

  • Identify the Byproducts: Use analytical techniques such as LC-MS and NMR to identify the major byproducts. The presence of 1-phenyl-1-aminoethane is a strong indicator of decarboxylation.

  • Mitigate Decarboxylation:

    • Lower the Temperature: Decarboxylation is often accelerated at higher temperatures. Try running the hydrolysis at the lowest temperature that still provides a reasonable reaction rate.

    • Modify Workup: If decarboxylation is occurring during the workup (e.g., upon acidification of the carboxylate), perform the acidification at a lower temperature.

  • Minimize Degradation: If you observe a complex mixture of unidentifiable byproducts, it's likely due to the harshness of the conditions.

    • If using strong acid, consider switching to a strong base, which may offer a different degradation profile.

    • If using a strong base, explore if milder basic conditions (e.g., Ba(OH)₂) or a different solvent system could be effective.

Experimental Protocols

The following are starting point protocols for the hydrolysis of 2-Amino-2-phenylpropanamide. Due to the hindered nature of the substrate, optimization of time, temperature, and concentration will likely be necessary.

Protocol 1: Acid-Catalyzed Hydrolysis

Materials:

  • 2-Amino-2-phenylpropanamide

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-2-phenylpropanamide in 6 M HCl (a typical starting concentration).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots periodically and analyzing them by HPLC or TLC.

  • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The product will be the hydrochloride salt of 2-Amino-2-phenylpropanoic acid. To obtain the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (pI) of the amino acid with a suitable base (e.g., dilute NaOH or NH₄OH). The product should precipitate and can be collected by filtration.

Protocol 2: Base-Catalyzed Hydrolysis

Materials:

  • 2-Amino-2-phenylpropanamide

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and stirrer

Procedure:

  • In a round-bottom flask, suspend 2-Amino-2-phenylpropanamide in a 10-20% aqueous solution of NaOH or KOH.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated HCl to a pH corresponding to the pI of 2-Amino-2-phenylpropanoic acid. This should be done in an ice bath to dissipate the heat of neutralization.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Analytical Monitoring

Effective troubleshooting relies on accurate monitoring of your reaction. Here are some recommended analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the disappearance of the starting material and the appearance of the product.[7] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid) can typically separate the amide and the more polar amino acid product.

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress, TLC can be used. The amino acid product is significantly more polar than the amide starting material and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the amide N-H protons and the appearance of signals corresponding to the amino acid product.[8]

Mechanistic Insights

Understanding the mechanisms of acid and base-catalyzed hydrolysis can provide valuable context for troubleshooting.

Acid-Catalyzed Mechanism

acid_hydrolysis Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O ProtonatedAmine Protonated Amine + Carboxylic Acid TetrahedralIntermediate->ProtonatedAmine - H₃O⁺

Figure 3: Simplified acid-catalyzed hydrolysis mechanism.

In the acid-catalyzed mechanism, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon.[9] A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion under the acidic conditions) yield the carboxylic acid.[10]

Base-Catalyzed Mechanism

base_hydrolysis Amide Amide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ Carboxylate Carboxylate + Amine TetrahedralIntermediate->Carboxylate - NH₂⁻

Figure 4: Simplified base-catalyzed hydrolysis mechanism.

The base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate.[1] This intermediate then collapses, expelling the amide anion, which is a poor leaving group. The reaction is driven forward by the subsequent deprotonation of the carboxylic acid by the strongly basic amide anion to form a stable carboxylate salt.[1]

Concluding Remarks

The hydrolysis of 2-Amino-2-phenylpropanamide is a challenging but achievable transformation. Low yields are often a result of the inherent stability of the sterically hindered amide bond, leading to incomplete reaction or the prevalence of side reactions under the necessary harsh conditions. By systematically evaluating your reaction parameters, carefully monitoring the reaction progress, and understanding the potential pitfalls, you can significantly improve your outcomes. This guide provides a framework for that process. Should you continue to experience difficulties, we recommend a thorough literature search for the hydrolysis of similarly structured amides, as specific catalysts or reaction conditions may have been developed for these challenging substrates.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubMed. (2018). Quantification of hydrolyzed peptides and proteins by amino acid fluorescence. Retrieved from [Link]

  • NCBI. (2021, September 28). Hydrolysis of glycosphingolipids by a sphingolipid ceramide N-deacylase (SCDase). Retrieved from [Link]

  • UNL Digital Commons. (2017, July). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]

  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics by Science.gov. Retrieved from [Link]

  • Reddit. (2014, June 18). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Water proton NMR detection of amide hydrolysis and diglycine dimerization. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice. Retrieved from [Link]

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022140749A1 - Decarboxylation of amino acids.
  • Chemistry Stack Exchange. (2021, July 12). Decarboxylation of primary amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The decarboxylation of amino acids, proteins, and peptides by n-bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

  • ScienceDirect. (2012, April 2). Decarboxylation mechanisms in biological system. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]

  • YouTube. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-2-phenylpropanamide

Welcome to the technical support center for the purification of 2-Amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the removal of byproduct impurities encountered during its synthesis.

Introduction

2-Amino-2-phenylpropanamide is a valuable chiral building block in medicinal chemistry. Its synthesis, commonly achieved through a Strecker reaction of acetophenone followed by partial hydrolysis of the resulting aminonitrile, can present several purification challenges. This guide provides a comprehensive resource to identify, troubleshoot, and effectively remove common impurities, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct impurities I should expect in my crude 2-Amino-2-phenylpropanamide?

A1: The impurity profile of your crude product is highly dependent on the specific reaction conditions. However, based on the typical synthetic route, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual acetophenone, cyanide salts, and ammonia or ammonium salts from the Strecker reaction.

  • Incomplete Hydrolysis: The intermediate, 2-amino-2-phenylpropanenitrile, will be a significant impurity if the hydrolysis of the nitrile to the amide is not complete.

  • Over-hydrolysis: If the hydrolysis conditions are too harsh or the reaction time is extended, the desired amide can be further hydrolyzed to the corresponding carboxylic acid, 2-amino-2-phenylpropanoic acid.

  • Strecker Side-Products: Although typically minor, side reactions in the Strecker synthesis can lead to the formation of acetophenone cyanohydrin.

Q2: I see an oily residue in my crude solid product. What is it likely to be?

A2: An oily consistency in your crude product often suggests the presence of unreacted acetophenone, which is a liquid at room temperature. The intermediate aminonitrile may also be an oil or a low-melting solid.

Q3: My final product shows a broader melting point than expected. What does this indicate?

A3: A broad melting point range is a classic indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot your crude mixture, the fractions from column chromatography, and the recrystallized solid to assess the removal of impurities. A typical TLC mobile phase for this class of compounds would be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexanes. The spots can be visualized under a UV lamp (due to the phenyl group) or by staining with a suitable reagent like ninhydrin, which is specific for primary amines.[1]

Q5: What analytical technique is best for determining the final purity of my 2-Amino-2-phenylpropanamide?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the purity of your final product. A reversed-phase C18 column is commonly used for the analysis of amino acids and their derivatives.[2] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification challenges encountered with 2-Amino-2-phenylpropanamide.

Issue 1: Presence of Unreacted Acetophenone
  • Problem: The crude product is oily or has a distinct acetophenone odor. TLC analysis shows a spot corresponding to the starting ketone.

  • Cause: Incomplete reaction or inefficient removal during workup.

  • Solution:

    • Aqueous Wash: During the initial workup, washing the organic extract with an aqueous solution of sodium bisulfite can help remove residual aldehydes and unhindered ketones by forming a water-soluble adduct.[3]

    • Column Chromatography: Acetophenone is significantly less polar than the desired amide. Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes will effectively separate acetophenone, which will elute first.

Issue 2: Incomplete Hydrolysis - Presence of 2-Amino-2-phenylpropanenitrile
  • Problem: The product contains a significant amount of the aminonitrile intermediate, as confirmed by spectroscopic methods (e.g., a characteristic nitrile stretch in the IR spectrum around 2200-2250 cm⁻¹).

  • Cause: The hydrolysis of the nitrile to the amide was incomplete. This can be a challenging step, as forcing conditions can lead to the formation of the carboxylic acid.[4]

  • Solution:

    • Re-subject to Hydrolysis: The crude material can be subjected to the hydrolysis conditions again, with careful monitoring by TLC to maximize the conversion to the amide while minimizing the formation of the carboxylic acid.

    • Chromatographic Separation: The aminonitrile is less polar than the amide and can be separated by flash column chromatography on silica gel.

Issue 3: Over-hydrolysis - Presence of 2-Amino-2-phenylpropanoic Acid
  • Problem: The product is contaminated with the corresponding carboxylic acid. This can be detected by LC-MS or by observing a broad peak in the ¹H NMR spectrum due to the acidic proton.

  • Cause: The hydrolysis conditions were too harsh (e.g., high temperature, prolonged reaction time, or strong acid/base concentration).

  • Solution:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer, while the desired amide remains in the organic layer.

    • Column Chromatography: The carboxylic acid is more polar than the amide and will have a lower Rf value on a silica gel TLC plate. It can be separated by flash column chromatography, although tailing of the carboxylic acid spot is common. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is mostly the desired compound. A mixed-solvent system is often necessary for compounds with intermediate polarity like 2-Amino-2-phenylpropanamide.[6][7]

Solvent Selection:

  • Good Solvent: A solvent in which the compound is soluble when hot. Examples include ethanol, methanol, or acetone.

  • Poor Solvent (Anti-solvent): A solvent in which the compound is insoluble or sparingly soluble, even when hot. The anti-solvent must be miscible with the good solvent. Examples include water or hexanes.

Step-by-Step Procedure (Ethanol/Water System):

  • Dissolution: Place the crude 2-Amino-2-phenylpropanamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol (the "good" solvent) while stirring and heating until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add warm water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[6]

  • Redissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization
Problem Solution
Oiling Out (product separates as an oil instead of crystals)Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool more slowly.
No Crystals Form Upon CoolingScratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Reduce the solvent volume by gentle heating and try cooling again.
Poor RecoveryToo much "good" solvent was used. Concentrate the filtrate and cool it again to obtain a second crop of crystals.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is ideal for separating components of a mixture with different polarities.[8][9]

Step-by-Step Procedure:

  • TLC Analysis: Determine a suitable mobile phase by TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from the impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is needed. For example, start with 20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Typical Elution Order (from least to most polar):

  • Acetophenone

  • 2-Amino-2-phenylpropanenitrile

  • 2-Amino-2-phenylpropanamide (Desired Product)

  • 2-Amino-2-phenylpropanoic Acid

Troubleshooting Column Chromatography
Problem Solution
Poor SeparationThe mobile phase is too polar (all compounds elute too quickly) or not polar enough (compounds are stuck on the column). Optimize the solvent system using TLC.
Cracks in the Silica Gel BedThis is often caused by the column running dry or improper packing. Ensure the silica gel is always covered with solvent.
Tailing of SpotsThis can occur with polar compounds like amines and carboxylic acids. Adding a small amount of a modifier to the eluent can help. For amines, add a small amount of triethylamine (e.g., 0.1-1%). For carboxylic acids, a small amount of acetic acid can be added.

Visualization of Workflows

Logical Workflow for Purification Strategy

Purification_Workflow crude Crude 2-Amino-2-phenylpropanamide tlc TLC Analysis to Identify Impurities crude->tlc acetophenone Acetophenone Impurity? tlc->acetophenone aminonitrile Aminonitrile Impurity? acetophenone->aminonitrile No column Flash Column Chromatography acetophenone->column Yes acid Carboxylic Acid Impurity? aminonitrile->acid No aminonitrile->column Yes recrystallization Recrystallization acid->recrystallization No (minor impurities) acid_base Acid-Base Extraction acid->acid_base Yes pure_product Pure Product recrystallization->pure_product column->pure_product acid_base->column

Caption: Decision tree for selecting the appropriate purification method.

Summary of Impurities and Purification Methods

ImpurityTypical CauseRecommended Primary Purification Method
AcetophenoneIncomplete ReactionFlash Column Chromatography
2-Amino-2-phenylpropanenitrileIncomplete HydrolysisFlash Column Chromatography or Re-hydrolysis
2-Amino-2-phenylpropanoic AcidOver-hydrolysisAcid-Base Extraction
Minor, unknown impuritiesVarious side reactionsRecrystallization

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  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19). Retrieved February 7, 2026, from [Link]

  • Pinner Reaction | NROChemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

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Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-Amino-2-phenylpropanamide in Water

Welcome to the technical support center for 2-Amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the aqueous solubility of this compound. As a molecule possessing both a basic amino group and a relatively nonpolar phenyl group, achieving the desired concentration in aqueous media can be a significant challenge. This resource offers a systematic approach to overcoming these solubility hurdles, grounded in the physicochemical principles of the molecule.

Understanding the Molecule: Physicochemical Properties

While experimental data for 2-Amino-2-phenylpropanamide is not extensively available in public literature, we can infer its likely behavior based on its structural components: a primary amine, an amide, and a phenyl ring.

PropertyPredicted/Estimated ValueScientific Rationale & Implications for Solubility
Molecular Formula C₉H₁₂N₂OIndicates a relatively small molecule with heteroatoms capable of hydrogen bonding.
Molecular Weight 164.20 g/mol A low molecular weight is generally favorable for solubility.
Predicted pKa ~8.5 - 9.5 (for the primary amine)The primary amino group is basic and will be protonated at acidic to neutral pH, forming a more soluble cationic species. The amide group is generally neutral and does not significantly contribute to ionization in the typical pH range.
Predicted LogP ~0.5 - 1.5This moderate lipophilicity, primarily due to the phenyl and propyl groups, suggests that while it has some water-loving character from the amino and amide groups, the nonpolar portion of the molecule will limit its intrinsic aqueous solubility.
Hydrogen Bond Donors 2 (from the amino and amide groups)Capable of donating hydrogen bonds to water molecules, which can aid in dissolution.
Hydrogen Bond Acceptors 2 (from the amide oxygen and amino nitrogen)Capable of accepting hydrogen bonds from water molecules, further contributing to potential aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-phenylpropanamide not dissolving in water?

A: The limited aqueous solubility of 2-Amino-2-phenylpropanamide at neutral pH is expected due to the presence of the nonpolar phenyl ring. At neutral pH, a significant portion of the basic amino groups may be unprotonated, reducing the molecule's overall polarity and its ability to interact favorably with water molecules.

Q2: I've tried stirring for a long time at room temperature, but it's still not dissolving. What should I do next?

A: Prolonged stirring at ambient temperature may not be sufficient to overcome the energy barrier for dissolution. Consider gentle heating or sonication to increase the kinetic energy of the system and facilitate the breakdown of the crystal lattice. However, be mindful of potential degradation with excessive heat. A more effective and systematic approach would be to explore pH adjustment.

Q3: Is it safe to heat the compound to aid dissolution?

A: Gentle heating (e.g., to 30-40°C) is generally acceptable and can significantly improve the rate of dissolution. However, it is crucial to first assess the thermal stability of 2-Amino-2-phenylpropanamide. Prolonged exposure to high temperatures could lead to degradation. We recommend performing a preliminary stability test by dissolving a small amount at a slightly elevated temperature and analyzing it for purity over a short period.

Q4: Can I use organic solvents to make a stock solution?

A: Yes, creating a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are good starting points. The stock solution can then be diluted into your aqueous experimental medium. Be sure to consider the final concentration of the organic solvent in your experiment, as it may impact your biological system.

Q5: Will adjusting the pH of my aqueous solution help?

A: Absolutely. pH adjustment is one of the most powerful tools for improving the solubility of ionizable compounds like 2-Amino-2-phenylpropanamide. By lowering the pH, you can protonate the basic amino group, leading to a significant increase in aqueous solubility.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This guide provides a systematic workflow for resolving solubility issues with 2-Amino-2-phenylpropanamide in aqueous media.

graph TD { A[Start: Undissolved 2-Amino-2-phenylpropanamide in Water] --> B{Initial Physical Methods}; B --> C[Gentle Heating (30-40°C)]; B --> D[Sonication]; C --> E{Still Undissolved?}; D --> E; E --> F[pH Adjustment]; F --> G[Decrease pH to < 7]; G --> H{Successful Dissolution?}; H -- Yes --> I[Experiment]; H -- No --> J{Co-Solvent Approach}; J --> K[Prepare Stock in DMSO/DMF/Ethanol]; K --> L[Dilute into Aqueous Medium]; L --> I; E -- No --> F; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} DecisionNode{Decision} EndNode[End] end style StartNode fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style ProcessNode fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style DecisionNode fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style EndNode fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } Caption: Troubleshooting workflow for dissolving 2-Amino-2-phenylpropanamide.
Step 1: Initial Physical Dissolution Methods

Before altering the chemical environment, attempt to facilitate dissolution using physical methods. These are the least invasive and quickest to try.

  • Protocol 1: Sonication

    • Add the desired amount of 2-Amino-2-phenylpropanamide to your aqueous solvent.

    • Place the vessel in a sonication bath.

    • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.

    • Visually inspect for dissolution between bursts.

  • Protocol 2: Gentle Heating

    • Add the compound to your aqueous solvent in a vessel equipped with a stir bar.

    • Place the vessel on a stirrer hotplate and begin stirring.

    • Gently warm the solution to 30-40°C.

    • Maintain the temperature and observe for dissolution. Caution: Monitor for any signs of degradation, such as color change.

Causality: Both sonication and gentle heating increase the kinetic energy of the solvent and solute molecules, which helps to overcome the intermolecular forces in the solid state and promotes dissolution.[1][2]

Step 2: pH Adjustment for Solubility Enhancement

If physical methods are insufficient, leveraging the basicity of the amino group is the next logical step.

  • Protocol 3: Acidic pH Adjustment

    • Prepare your aqueous solvent.

    • While stirring, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to approximately 4-5.

    • Add the 2-Amino-2-phenylpropanamide to the acidic solution.

    • Stir and observe for dissolution.

    • If necessary, the pH can be carefully adjusted back towards your target experimental pH after the compound has dissolved. Be aware that increasing the pH may cause the compound to precipitate if its solubility limit is exceeded at that pH.

Causality: By lowering the pH well below the predicted pKa of the amino group (~9), the equilibrium will shift towards the protonated, cationic form of the molecule. This charged species is significantly more polar and will have a much higher affinity for water, leading to increased solubility.[3][4]

graph TD { subgraph "pH < pKa" A["H₂N-R (Less Soluble) + H⁺ ⇌ H₃N⁺-R (More Soluble)"] end subgraph "pH > pKa" B["H₂N-R (Less Soluble) + H⁺ ⇌ H₃N⁺-R (More Soluble)"] end style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } Caption: Effect of pH on the ionization and solubility of an amine.
Step 3: The Co-Solvent Approach

For applications where pH adjustment is not feasible or for achieving higher concentrations, using a water-miscible organic co-solvent is a reliable method.

  • Protocol 4: Preparing a Concentrated Stock Solution

    • Weigh the desired amount of 2-Amino-2-phenylpropanamide.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to completely dissolve the compound. Sonication may be used to aid this process.

    • Once fully dissolved, you have a concentrated stock solution.

    • This stock can then be added dropwise to your stirred aqueous experimental medium to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept as low as possible to avoid interfering with your experiment.

Causality: Organic co-solvents can increase the solubility of nonpolar compounds by reducing the polarity of the overall solvent system. This allows for more favorable interactions between the solvent and the nonpolar phenyl group of 2-Amino-2-phenylpropanamide.[5]

Step 4: Advanced Strategies (If Still Unsuccessful)

If the above methods do not yield the desired concentration, more advanced formulation strategies can be employed, often in the context of drug development.

  • Use of Surfactants: Non-ionic surfactants such as Tween® or Triton™ X-100 can form micelles that encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the phenyl group of 2-Amino-2-phenylpropanamide, effectively shielding it from the aqueous environment and increasing solubility.

These advanced methods require careful formulation development and may not be suitable for all research applications.

Summary of Troubleshooting Approaches

MethodPrincipleAdvantagesDisadvantages
Sonication/Gentle Heating Increases kinetic energySimple, quickRisk of thermal degradation, may not be sufficient for significant solubility enhancement
pH Adjustment (Acidic) Protonation of the amino groupHighly effective for ionizable compounds, introduces minimal additional componentsMay not be compatible with all experimental conditions, risk of precipitation upon pH readjustment
Co-solvents (e.g., DMSO) Reduces solvent polarityEffective for high concentrations, simple to prepare stock solutionsThe organic solvent may interfere with biological assays, potential for precipitation upon dilution
Surfactants/Cyclodextrins Micellar encapsulation/Inclusion complexationCan achieve high concentrationsRequires formulation development, may interfere with some experimental systems

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. J Rep Pharm Sci, 10, 137-47. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. College of Pharmacy, University of Arizona.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366.
  • Avdeef, A. (2007). The rise of pKa profiling. Expert opinion on drug discovery, 2(3), 357-374.
  • ChemAxon. (n.d.). pKa Prediction. Available from: [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1236> Solubility.
  • Millard, J. W. (2011). Advanced drug delivery reviews, 63(13), 1165-1174.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 340(1-2), 1-13.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Agrisera. (n.d.). How to dissolve a peptide? Available from: [Link]

  • AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides? Available from: [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Available from: [Link]

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Optimization

Technical Support Center: Scale-Up Challenges for 2-Amino-2-phenylpropanamide Production

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-phenylpropanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-phenylpropanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the robust and efficient production of this critical chiral building block.

Overview of Synthetic Strategy: The Strecker Synthesis

The most common and economically viable route to α-amino acids and their derivatives, including 2-Amino-2-phenylpropanamide, is the Strecker synthesis.[1] This multicomponent reaction involves the treatment of a ketone (acetophenone in this case) with ammonia and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amide.[2][3] While efficient, this pathway presents specific challenges during scale-up, particularly concerning reaction control, safety, and enantiopurity.

Core Reaction Pathway

The synthesis proceeds in two main stages:

  • α-Aminonitrile Formation: Acetophenone reacts with ammonia to form an imine, which is then attacked by a cyanide nucleophile (e.g., from KCN or HCN) to yield 2-amino-2-phenylpropanenitrile.

  • Nitrile Hydrolysis: The aminonitrile is hydrolyzed under controlled acidic or basic conditions to produce 2-Amino-2-phenylpropanamide.

Below is a diagram illustrating the core transformation and key intermediates.

G Acetophenone Acetophenone Intermediate α-Aminonitrile Intermediate Acetophenone->Intermediate Step 1 Ammonia_Cyanide NH₃, KCN/HCN Ammonia_Cyanide->Intermediate Hydrolysis Controlled Hydrolysis (H⁺ or OH⁻) Product 2-Amino-2-phenylpropanamide Hydrolysis->Product Intermediate->Product Step 2

Caption: Core reaction pathway for 2-Amino-2-phenylpropanamide synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction yield has dropped significantly upon scaling from 100g to 10kg. What are the primary factors to investigate?

This is a classic scale-up challenge rooted in changes to physical parameters that are negligible at the lab scale but critical in large reactors.

Answer: The decrease in yield is likely due to one or more of the following factors related to mass and heat transfer:

  • Inefficient Mixing: Large reactors have a much lower surface-area-to-volume ratio. Inadequate agitation can lead to localized concentration gradients and "hot spots." In the Strecker synthesis, poor mixing can cause side reactions, such as the formation of impurities from the condensation of acetophenone.

  • Poor Temperature Control: The formation of the α-aminonitrile is often exothermic. A lab-scale flask can dissipate heat quickly, but a large reactor cannot. Uncontrolled temperature spikes can accelerate side reactions and decomposition of the intermediate, directly impacting yield.

  • Reagent Addition Rate: The rate of addition of reagents, especially the cyanide source, becomes critical at scale. A slow, controlled addition is necessary to manage the exotherm and prevent localized high concentrations that can lead to side product formation.

Troubleshooting Workflow for Low Yield

The following decision tree can guide your investigation.

G start Low Yield at Scale check_temp Was the internal temperature profile consistent with lab scale? start->check_temp check_mixing Is the mixing efficiency (e.g., tip speed, power/volume) comparable to lab scale? check_temp->check_mixing Yes improve_cooling Action: Improve cooling capacity or slow addition rate. check_temp->improve_cooling No check_addition Was reagent addition rate scaled appropriately? check_mixing->check_addition Yes improve_agitation Action: Increase agitator speed or redesign impeller. check_mixing->improve_agitation No adjust_addition Action: Recalculate addition time based on heat flow. check_addition->adjust_addition No re_evaluate Re-evaluate process for side reactions. check_addition->re_evaluate Yes

Caption: Decision tree for troubleshooting low yield during scale-up.

Q2: I am observing a loss of enantiomeric purity (low e.e.) in my final product. What could be causing this racemization?

Maintaining stereochemical integrity is paramount for chiral molecules. Racemization can occur at several stages.

Answer: The chiral center in 2-Amino-2-phenylpropanamide is susceptible to racemization, especially under harsh conditions. Key causes include:

  • Temperature and pH during Hydrolysis: The hydrolysis of the nitrile to the amide is the most likely step for racemization.[4] Extreme pH (either strongly acidic or basic) combined with elevated temperatures can facilitate the deprotonation and reprotonation of the α-carbon, leading to a loss of stereointegrity.

  • Prolonged Reaction Times: The longer the chiral intermediate is exposed to harsh conditions, the greater the risk of racemization. A reaction that takes 2 hours in the lab might take 6-8 hours at scale, increasing this exposure.

  • Work-up and Isolation Conditions: Racemization can also occur during product work-up if the pH and temperature are not carefully controlled.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

To accurately track enantiopurity, a validated analytical method is essential.

  • Column: Use a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or a similar column known for separating chiral amines.[5][6]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol/diethylamine. The exact ratio must be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL onto the column.

  • Detection: Use UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm).

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

ParameterTypical Value
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
This table provides a starting point; method development and validation are required.
Q3: The final product is proving difficult to crystallize at scale, resulting in an oily product or fine powder that is hard to filter. What can I do?

Crystallization is a complex process that does not always scale linearly. What works in a beaker may fail in a 200L reactor.

Answer: Crystallization issues at scale often stem from differences in cooling rates, supersaturation levels, and mechanical agitation.

  • Solvent Selection: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. A mixture of solvents (e.g., isopropanol/water or toluene/heptane) can often provide the necessary solubility profile.[7]

  • Cooling Profile: Crash cooling a large batch often leads to the formation of fine, poorly filterable crystals or oiling out. A controlled, linear cooling profile is crucial. Seeding the solution with a small amount of pure product at the point of supersaturation can promote the growth of larger, more uniform crystals.

  • Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. Here, a solvent in which the product is insoluble (the anti-solvent) is slowly added to a solution of the product, inducing crystallization. The rate of addition is critical to control particle size.

Purification and Isolation Strategy

G start Crude Product (Post-Workup) check_purity Is purity >95%? start->check_purity direct_cryst Direct Crystallization check_purity->direct_cryst Yes salt_formation Consider Salt Formation (e.g., HCl salt) for purification check_purity->salt_formation No product Pure Product direct_cryst->product free_base Liberate Free Base salt_formation->free_base final_cryst Final Crystallization free_base->final_cryst final_cryst->product

Caption: Flowchart for product purification and isolation strategy.

For chiral amines, forming a salt (e.g., with HCl or tartaric acid) can be an effective purification step, as salts often have better crystallization properties than the free base.[8] The purified salt can then be neutralized to provide the pure amine.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up a Strecker synthesis? A: The primary concern is the handling of cyanide.[3] At scale, the use of hydrogen cyanide (HCN) gas is extremely hazardous and should be avoided. Using cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) is safer, but requires careful control of pH. Adding acid to a cyanide salt solution will generate toxic HCN gas. All operations should be conducted in a well-ventilated area with continuous HCN monitoring. A quench solution (e.g., sodium hypochlorite) should always be ready to neutralize any spills.

Q: Can enzymatic resolution be a viable alternative for large-scale production? A: Yes, enzymatic resolution can be an excellent green chemistry alternative.[9] A lipase or other enzyme could be used to selectively acylate or hydrolyze one enantiomer from the racemic mixture, allowing for easy separation. Dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ and recycled, can theoretically achieve a 100% yield of the desired enantiomer. However, scale-up challenges include enzyme stability, cost, and the need for large volumes of buffer.

Q: What are the most critical in-process controls (IPCs) to monitor during scale-up? A:

  • Reaction Completion: Monitor the disappearance of the starting material (acetophenone) by HPLC or GC to determine the endpoint of the first step.

  • Intermediate Conversion: Track the hydrolysis of the α-aminonitrile to the final amide. This is crucial to avoid over-hydrolysis to the corresponding carboxylic acid.

  • Temperature and pH: Continuously monitor and log the internal reaction temperature and pH, especially during reagent addition and hydrolysis.

  • Enantiomeric Purity: Periodically check the e.e. of the product during the hydrolysis and work-up to identify and address any steps that cause racemization.

References

  • Rasayan J. Chem. Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]

  • Professor Dave Explains. Strecker Amino Acid Synthesis. [Link]

  • CNKI. The Synthesis of 2-Amino-1-Phenylpropanes. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Yakugaku Zasshi. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubMed. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • National Institutes of Health (NIH). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]

  • PubChem. 2-Amino-3-phenylpropanamide. [Link]

  • BMC Biotechnology. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Google Patents.
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. [Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Princeton University. Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • ResearchGate. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. [Link]

  • National Institutes of Health (NIH). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. [Link]

  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Jundishapur J Nat Pharm Prod. A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]

  • Google Patents. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]

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Troubleshooting

Technical Support Center: Detection of Degradation Products in 2-Amino-2-phenylpropanamide Samples

Welcome to the technical support center for the analysis of 2-Amino-2-phenylpropanamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Amino-2-phenylpropanamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results. As your dedicated application scientist, I have structured this guide to not only provide step-by-step protocols but also to explain the scientific rationale behind these experimental choices, empowering you to navigate the complexities of stability testing and impurity analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of 2-Amino-2-phenylpropanamide.

Q1: What are the likely degradation pathways for 2-Amino-2-phenylpropanamide?

A1: Based on its chemical structure, which includes a primary amine, an amide, and a phenyl group, 2-Amino-2-phenylpropanamide is susceptible to several degradation pathways. The primary routes of degradation are anticipated to be hydrolysis and oxidation.[1][2]

  • Hydrolysis: The amide functional group can undergo hydrolysis under both acidic and basic conditions to yield 2-amino-2-phenylpropanoic acid and ammonia.

  • Oxidation: The primary amino group and the phenyl ring are susceptible to oxidation.[2][3] Oxidative degradation can be initiated by exposure to air, light, or oxidizing agents, potentially leading to the formation of various oxidized species.

  • Deamination: The amino group can be lost through deamination, a common degradation pathway for amino acids, which could lead to the formation of a ketone or hydroxyl group at the alpha-carbon.[1][4]

  • Decarboxylation: While less common for amides than for carboxylic acids, under certain conditions, decarboxylation of the corresponding hydrolyzed acid could occur.[1]

Q2: What are the recommended storage conditions for 2-Amino-2-phenylpropanamide samples to minimize degradation?

A2: To minimize degradation, samples should be stored in a cool, dark, and dry environment. It is advisable to store solid samples in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and hydrolysis. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.[5] The stability of the compound in different solvents should be evaluated as part of method development.

Q3: Which analytical techniques are most suitable for detecting and quantifying degradation products of 2-Amino-2-phenylpropanamide?

A3: High-Performance Liquid Chromatography (HPLC) is the most frequently applied methodology for the analysis of amino acids and their impurities.[6][7] For comprehensive analysis, coupling HPLC with different detectors is recommended:

  • HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a robust and widely available technique for routine analysis and quantification. The phenyl group in 2-Amino-2-phenylpropanamide and many of its potential degradation products will provide UV absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and characterization of unknown degradation products.[8][9] It provides molecular weight and fragmentation information, which is crucial for structure elucidation.

  • HPLC with Fluorescence Detection (HPLC-FLD): Derivatization of the primary amine with a fluorescent tag (e.g., o-phthalaldehyde, OPA) can significantly enhance the sensitivity and selectivity of the analysis.[10][11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Poor Peak Shape or Tailing for the Parent Compound
  • Issue: The chromatographic peak for 2-Amino-2-phenylpropanamide is broad or shows significant tailing.

  • Potential Causes & Solutions:

    • Secondary Interactions with Residual Silanols: The basic amino group can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.

      • Solution: Use a base-deactivated column or an end-capped column. Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. If the pH is too close to the pKa of the amino group, peak shape can be poor.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For a basic amine, a lower pH (e.g., pH 2.5-3.5) will ensure it is fully protonated and behaves consistently.

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

      • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Guide 2: Co-elution of Degradation Products
  • Issue: Two or more degradation products are not fully resolved from each other or from the parent peak.

  • Potential Causes & Solutions:

    • Insufficient Chromatographic Resolution: The current HPLC method may not have enough resolving power.

      • Solution 1 (Optimize Gradient): If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.

      • Solution 2 (Change Mobile Phase Composition): Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different mobile phase additives.

      • Solution 3 (Change Column Chemistry): Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the analytes.

    • Similar Polarity of Degradants: Some degradation products may have very similar chemical properties.

      • Solution: Consider using a two-dimensional HPLC (2D-HPLC) approach for complex samples where co-elution is a significant issue.[12]

Troubleshooting Guide 3: Difficulty in Identifying Unknown Peaks
  • Issue: Unknown peaks are observed in the chromatogram of a stressed sample, but their identity is unknown.

  • Potential Causes & Solutions:

    • Lack of Structural Information: UV detection alone does not provide sufficient information for identification.

      • Solution (LC-MS/MS Analysis): The most effective way to identify unknown impurities is to use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] This technique provides both the molecular weight of the parent ion and fragmentation patterns that can be used to deduce the structure of the molecule.

    • Forced Degradation Studies: A systematic approach to forced degradation can help in proposing structures for the degradation products.[13][14]

      • Solution: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[15] By observing which conditions generate specific impurities, you can infer the nature of the degradation pathway. For example, an impurity that forms only under oxidative stress is likely an oxidation product.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to intentionally degrade 2-Amino-2-phenylpropanamide and generate its potential degradation products.

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

Materials:

  • 2-Amino-2-phenylpropanamide

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Amino-2-phenylpropanamide in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of 2-Amino-2-phenylpropanamide in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Method for the Analysis of 2-Amino-2-phenylpropanamide and its Degradation Products

Objective: To separate and quantify 2-Amino-2-phenylpropanamide from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the initial mobile phase.

  • Injection: Inject the samples onto the HPLC system.

  • Data Analysis: Integrate the peaks and compare the chromatograms of the stressed samples to the control sample to identify the degradation products.

Section 4: Visualizations

Diagram 1: Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_deamination Deamination 2-Amino-2-phenylpropanamide 2-Amino-2-phenylpropanamide 2-Amino-2-phenylpropanoic_acid 2-Amino-2-phenylpropanoic acid 2-Amino-2-phenylpropanamide->2-Amino-2-phenylpropanoic_acid + H2O (Acid/Base) Ammonia Ammonia Oxidized_Products Various Oxidized Products (e.g., hydroxylated phenyl ring) 2-Amino-2-phenylpropanamide->Oxidized_Products + [O] 2-Hydroxy-2-phenylpropanamide 2-Hydroxy-2-phenylpropanamide 2-Amino-2-phenylpropanamide->2-Hydroxy-2-phenylpropanamide - NH3 AnalyticalWorkflow Start Sample of 2-Amino-2-phenylpropanamide Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_UV_Screening HPLC-UV Screening Forced_Degradation->HPLC_UV_Screening Peak_Detection Detection of Degradation Peaks HPLC_UV_Screening->Peak_Detection LC_MS_Analysis LC-MS/MS Analysis of Stressed Samples Peak_Detection->LC_MS_Analysis Unknown Peaks Present Structure_Elucidation Structure Elucidation of Degradants LC_MS_Analysis->Structure_Elucidation Method_Validation Stability-Indicating Method Validation Structure_Elucidation->Method_Validation

Caption: Workflow for the identification of degradation products.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. Retrieved from [Link]

  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. (2018). MDPI. Retrieved from [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. (2020). ResearchGate. Retrieved from [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. (2025). National Institutes of Health. Retrieved from [Link]

  • Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydrothermal Degradation of Amino Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved from [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024). National Institutes of Health. Retrieved from [Link]

  • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. (1990). PubMed. Retrieved from [Link]

  • RP-HPLC analysis of amino acids with UV-detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Sample preparation for Amino Acid Analaysis. (2009). Bio-Synthesis. Retrieved from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2024). National Institutes of Health. Retrieved from [Link]

  • Amino acid degradation pathways and their holes. (n.d.). ResearchGate. Retrieved from [Link]

  • Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access. Retrieved from [Link]

  • A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. (2025). ResearchGate. Retrieved from [Link]

  • Amino Acids Degradation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. (2025). PubMed. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2025). ResearchGate. Retrieved from [Link]

  • UHPLC Analysis of Underivatized Amino Acids. (n.d.). Chromatography Online. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Sample Preparation. (n.d.). SickKids Research Institute. Retrieved from [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2025). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (2025). ResearchGate. Retrieved from [Link]

  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. (2025). ResearchGate. Retrieved from [Link]

  • Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe. (2020). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Interpretation of 2-Amino-2-phenylpropanamide and a Novel Web-Based Prediction Tool

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-2-phenylpropanamide, a compound of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for 2-Amino-2-phenylpropanamide, this guide will leverage a high-quality, web-based NMR prediction tool, NMRDB.org, to generate a theoretical spectrum. This approach not only allows for a detailed spectral interpretation but also serves as a comparative study on the utility and accuracy of modern in silico prediction tools in contemporary chemical research. We will further compare the predicted spectrum of our target molecule with the experimental spectra of three structurally related compounds: 2-phenylpropanamide, amphetamine, and 2-amino-2-methylpropanamide. This comparative analysis will illuminate the subtle yet significant effects of functional group modifications on the 1H NMR spectrum.

I. The Significance of 1H NMR in Structural Elucidation

1H NMR spectroscopy provides a wealth of information about the structure of a molecule in a non-destructive manner. The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at a higher field (lower ppm), while those in electron-poor environments are "deshielded" and appear at a lower field (higher ppm).

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.

By carefully analyzing these parameters, researchers can piece together the intricate puzzle of a molecule's structure.

II. Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

While we will be working with a predicted spectrum for our primary compound, it is crucial to understand the meticulous process of acquiring high-quality experimental NMR data. The following is a standard operating procedure for the preparation and analysis of a solid sample by 1H NMR spectroscopy.

A. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. For many organic molecules, deuterated chloroform (CDCl3) is a good first choice due to its excellent solubilizing properties and the presence of a residual proton signal (at ~7.26 ppm) that can be used for spectral referencing.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final volume in the tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons give a sharp singlet at 0.00 ppm.

B. Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

ParameterValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for routine 1D spectra.
Number of Scans (NS) 16Sufficient for a good signal-to-noise ratio for a sample of this concentration.
Acquisition Time (AQ) ~4 sDetermines the resolution of the spectrum.
Relaxation Delay (D1) 1 sA short delay to allow for relaxation of the protons between scans.
Spectral Width (SW) 20 ppmA wide window to ensure all proton signals are captured.
Temperature 298 KStandard room temperature analysis.

III. 1H NMR Spectral Analysis of 2-Amino-2-phenylpropanamide (Predicted)

The structure of 2-Amino-2-phenylpropanamide presents several distinct proton environments that are expected to give rise to a characteristic 1H NMR spectrum.

A. Predicted 1H NMR Spectrum

A predicted 1H NMR spectrum of 2-Amino-2-phenylpropanamide was generated using the online NMR prediction tool, NMRDB.org. The following is a detailed interpretation of the predicted signals.

B. Peak Assignment and Interpretation

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~7.30-7.45Multiplet5HPhenyl protons (Ar-H)The aromatic protons of the phenyl group typically resonate in this downfield region due to the deshielding effect of the ring current. The complex multiplet arises from the coupling between the ortho, meta, and para protons.
b ~7.0 (broad)Singlet1HAmide proton (-CONH2)Amide protons often appear as broad singlets and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
c ~5.5 (broad)Singlet1HAmide proton (-CONH2)Similar to proton 'b', this is the other diastereotopic proton of the amide group. The two amide protons can be non-equivalent due to restricted rotation around the C-N bond.
d ~2.1 (broad)Singlet2HAmine protons (-NH2)Amine protons also tend to be broad and their chemical shift is variable. They typically appear more upfield than amide protons.
e 1.65Singlet3HMethyl protons (-CH3)The methyl group is attached to a quaternary carbon, and therefore has no neighboring protons to couple with, resulting in a singlet. Its chemical shift is in the typical aliphatic region.

IV. Comparative Spectral Analysis

To provide a deeper understanding of the structure-spectrum relationship, we will now compare the predicted spectrum of 2-Amino-2-phenylpropanamide with the experimental 1H NMR spectra of three structurally related molecules.

A. Comparison Compounds

CompoundStructureKey Differences from 2-Amino-2-phenylpropanamide
2-Phenylpropanamide Lacks the amino (-NH2) group at the C2 position.
Amphetamine Lacks the amide (-CONH2) group, having a methyl group instead.
2-Amino-2-methylpropanamide The phenyl group is replaced by a methyl group.

B. Comparative Data Table

Proton Type2-Amino-2-phenylpropanamide (Predicted, ppm)2-Phenylpropanamide (Experimental, ppm)Amphetamine (Experimental, ppm)2-Amino-2-methylpropanamide (Predicted, ppm)
Phenyl (Ar-H) ~7.30-7.45~7.2-7.4~7.1-7.3N/A
Amide (-CONH2) ~7.0 & ~5.5 (broad)~6.8 & ~5.4 (broad)N/A~6.9 & ~5.6 (broad)
Amine (-NH2) ~2.1 (broad)N/A~1.4 (broad)~1.9 (broad)
Methyl (-CH3) 1.65 (s)1.45 (d)1.15 (d)1.25 (s)
Methine (-CH) N/A3.6 (q)3.1 (m)N/A

C. Discussion of Spectral Differences

  • Effect of the Amino Group: Comparing 2-Amino-2-phenylpropanamide with 2-phenylpropanamide, the most significant difference is the absence of the methine proton (-CH) in our target molecule, which is replaced by a quaternary carbon bearing the amino group. This results in the disappearance of the quartet at ~3.6 ppm and the doublet for the methyl group in 2-phenylpropanamide, which becomes a singlet in 2-Amino-2-phenylpropanamide. The presence of the electron-donating amino group also slightly deshields the nearby protons.

  • Effect of the Amide Group: The comparison with amphetamine highlights the strong deshielding effect of the amide group. The phenyl protons in 2-Amino-2-phenylpropanamide are shifted slightly downfield compared to amphetamine. More dramatically, the methyl group in our target molecule is significantly deshielded (1.65 ppm vs. 1.15 ppm in amphetamine) due to the anisotropic effect of the carbonyl group in the amide functionality.

  • Effect of the Phenyl Group: Replacing the phenyl group with a methyl group, as in 2-amino-2-methylpropanamide, removes the aromatic signals from the spectrum. The methyl group at the C2 position in 2-amino-2-methylpropanamide is expected to appear as a singlet around 1.25 ppm, which is upfield compared to the methyl signal in 2-Amino-2-phenylpropanamide (1.65 ppm). This upfield shift is due to the absence of the deshielding phenyl group.

V. Visualizing Structural and Spectral Relationships

To further clarify the relationships between the analyzed compounds and the process of spectral interpretation, the following diagrams are provided.

G 2-Amino-2-phenylpropanamide 2-Amino-2-phenylpropanamide 2-Phenylpropanamide 2-Phenylpropanamide 2-Amino-2-phenylpropanamide->2-Phenylpropanamide -NH2 Amphetamine Amphetamine 2-Amino-2-phenylpropanamide->Amphetamine -CONH2, +CH3 2-Amino-2-methylpropanamide 2-Amino-2-methylpropanamide 2-Amino-2-phenylpropanamide->2-Amino-2-methylpropanamide -Phenyl, +CH3

Caption: Structural relationships between the analyzed compounds.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation Sample Prep Sample Prep NMR Instrument NMR Instrument Sample Prep->NMR Instrument FID Signal FID Signal NMR Instrument->FID Signal Fourier Transform Fourier Transform FID Signal->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration Integration Baseline Correction->Integration Chemical Shift Analysis Chemical Shift Analysis Integration->Chemical Shift Analysis Structure Elucidation Structure Elucidation Chemical Shift Analysis->Structure Elucidation Multiplicity Analysis Multiplicity Analysis Multiplicity Analysis->Structure Elucidation Integration Analysis Integration Analysis Integration Analysis->Structure Elucidation

Caption: Workflow for 1H NMR spectral analysis.

VI. Conclusion

VII. References

  • NMRDB.org: An online resource for predicting and processing NMR spectra. [Link]

  • PubChem: A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). [Link]

  • Spectral Database for Organic Compounds (SDBS): A free online database of spectral data for organic compounds, maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Griffiths, L. (2021). An Introduction to NMR Spectroscopy. In An Introduction to Spectroscopic Methods for the Identification of Organic Compounds (Vol. 2, pp. 1-62). Pergamon.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]

Comparative

Comparative Guide: Structural Validation of 2-Amino-2-phenylpropanamide

Via X-Ray Diffraction vs. Spectroscopic Alternatives Executive Summary: The Chirality & Polymorphism Challenge 2-Amino-2-phenylpropanamide (also known as -methyl- -phenylglycine amide) represents a critical class of -dis...

Author: BenchChem Technical Support Team. Date: February 2026

Via X-Ray Diffraction vs. Spectroscopic Alternatives

Executive Summary: The Chirality & Polymorphism Challenge

2-Amino-2-phenylpropanamide (also known as


-methyl-

-phenylglycine amide) represents a critical class of

-disubstituted amino acid derivatives. Unlike simple amino acids, the quaternary

-carbon introduces significant steric hindrance, influencing both biological activity and solid-state packing.

For researchers in drug development, validating this compound presents two non-negotiable challenges:

  • Absolute Configuration: Confirming the enantiomer (

    
     vs. 
    
    
    
    ) without ambiguity.
  • Polymorphic Purity: Ensuring the bulk powder exists as a single, stable crystalline phase.

This guide compares the gold standard—Single Crystal X-Ray Diffraction (SC-XRD) —against Powder X-Ray Diffraction (PXRD) and Spectroscopic Methods (NMR/IR) . While NMR confirms connectivity, only XRD techniques provide the spatially resolved data necessary for regulatory submission and intellectual property protection.

The Gold Standard: Single Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the only analytical technique capable of determining the absolute configuration of 2-Amino-2-phenylpropanamide ab initio, without reference standards.

2.1 The Validation Metric: The Flack Parameter

For chiral molecules containing only light atoms (C, H, N, O), determining absolute structure relies on anomalous scattering. The Flack parameter (


)  is the definitive metric:
  • 
    :  The structural model corresponds to the correct absolute configuration.
    
  • 
    :  The model is the inverted enantiomer.
    
  • 
    :  The crystal is likely a racemic twin or the data is insufficient.
    

Expert Insight: For 2-Amino-2-phenylpropanamide, the absence of heavy atoms (like Br or Cl) makes Cu-K


 radiation (

Å) preferable over Mo-K

. Copper radiation maximizes the anomalous scattering signal of Oxygen and Nitrogen, allowing for a confident assignment of the Flack parameter.
2.2 Representative Validation Data (SC-XRD)

The following table illustrates the data quality thresholds required to validate the structure of a chiral amide derivative.

ParameterValidation Threshold (Acceptable)Ideal Target (High Quality)Significance
Space Group Non-centrosymmetric (e.g.,

,

)

Critical. Chiral pure compounds cannot crystallize in centrosymmetric groups (like

).

Factor

(7%)

(4%)
Measures agreement between model and observed data.
Flack Parameter


confirms absolute stereochemistry (

or

).
Goodness of Fit (GoF)


Indicates proper weighting of data errors.
Data Completeness


Ensures no missing reflections bias the structure.
The Challenger: Powder X-Ray Diffraction (PXRD)[1]

While SC-XRD solves the molecule, PXRD validates the batch. It is the primary tool for detecting polymorphism—a phenomenon where 2-Amino-2-phenylpropanamide may adopt different crystal packing arrangements (Forms I, II, etc.) with vastly different solubility profiles.

3.1 Comparative Performance Matrix
FeatureSC-XRD PXRD NMR (

H/

C)
Primary Output 3D Atomic Coordinates2D Diffraction Pattern (Fingerprint)Chemical Shift (

)
Absolute Config. Definitive (via anomalous dispersion)Impossible (without reference)Impossible (unless derivatized)
Polymorphism Detects single crystal form onlyExcellent (Detects mixtures down to ~1-2%)Poor (Solid-state NMR required)
Sample Req. Single high-quality crystal (

mm)
Bulk powder (~10-50 mg)Dissolved sample
Throughput Low (Hours/Days)High (Minutes)High (Minutes)
3.2 The "Fingerprint" Match

In a regulatory context, PXRD data is validated by overlaying the experimental pattern with the Calculated Pattern derived from the SC-XRD structure.

  • Match: The bulk powder is the same phase as the single crystal.

  • Mismatch: The bulk powder contains impurities, amorphous phases, or a different polymorph.

Experimental Protocols
4.1 Protocol A: Crystallization for SC-XRD

Objective: Grow single crystals of 2-Amino-2-phenylpropanamide suitable for X-ray analysis.

  • Solvent Selection: Prepare a saturated solution using Methanol (MeOH) or Ethanol (EtOH). Avoid water if hydrolysis is a risk, though amides are generally stable.

  • Vapor Diffusion Method:

    • Place 1 mL of saturated solution in a small inner vial.

    • Place the open inner vial inside a larger jar containing 10 mL of an anti-solvent (e.g., Hexane or Diethyl Ether).

    • Seal the outer jar tightly.

  • Equilibration: Allow to stand undisturbed at 20°C for 3-7 days. The anti-solvent will slowly diffuse into the amide solution, lowering solubility and promoting slow, ordered crystal growth.

  • Harvesting: Select a crystal with sharp edges and no visible cracks. Mount on a Kapton loop using Paratone oil.

4.2 Protocol B: Data Collection & Refinement Strategy

Objective: Ensure rigorous data for absolute configuration assignment.

  • Temperature: Collect data at 100 K (using a cryostream). This reduces thermal motion (atomic displacement parameters), improving the resolution of light atoms.

  • Strategy: Collect a full sphere of data (redundancy > 4). High redundancy is crucial for accurate intensity statistics needed for the Flack parameter.

  • Friedel Pairs: Do not merge Friedel pairs during data reduction. These pairs (reflections

    
     and 
    
    
    
    ) contain the anomalous scattering differences required to determine chirality.
Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for validating 2-Amino-2-phenylpropanamide.

5.1 The Decision Matrix

This flowchart guides the researcher on when to apply each technique during the development cycle.

ValidationMatrix Start Sample: 2-Amino-2-phenylpropanamide Goal_ID Goal: Chemical Identity Start->Goal_ID Goal_Chiral Goal: Absolute Configuration Start->Goal_Chiral Goal_Batch Goal: Batch Purity/Polymorph Start->Goal_Batch NMR Solution NMR (Connectivity Check) Goal_ID->NMR SCXRD SC-XRD (Gold Standard) Goal_Chiral->SCXRD PXRD PXRD (Bulk Fingerprint) Goal_Batch->PXRD Result_Connect Confirm Structure NMR->Result_Connect SCXRD->PXRD Generate Calculated Pattern Result_Flack Flack Parameter (R vs S) SCXRD->Result_Flack Result_Phase Phase ID / Crystallinity PXRD->Result_Phase

Caption: Figure 1. Strategic selection of analytical methods. Note the dependency of PXRD validation on the calculated pattern derived from the SC-XRD structure.

5.2 The Self-Validating Refinement Loop

How to ensure the SC-XRD model is correct.

RefinementLoop Data Raw Diffraction Data (Intensities) Model Initial Structural Model Data->Model Refine Least-Squares Refinement Model->Refine Check Check Metrics: R1, wR2, GoF, Flack Refine->Check Success VALIDATED STRUCTURE (Deposit to CCDC) Check->Success Metrics Pass Fix Modify Model (Add Hydrogens, Fix Disorder) Check->Fix Metrics Fail Fix->Refine Re-calculate

Caption: Figure 2. The iterative refinement cycle. The process is self-correcting; if the model (chirality) is wrong, the metrics (R-factor, Flack) will degrade, forcing a re-evaluation.

References
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.

  • Food and Drug Administration (FDA). (2007). "Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism." FDA.gov.

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (General Reference for Polymorphism concepts).
  • Cambridge Crystallographic Data Centre (CCDC). "Deposit and Validate." CCDC.cam.ac.uk.

  • Parsons, S. (2021). "Introduction to the Flack Parameter." Rigaku Journal.
Validation

Definitive Guide: Validating Purity of 2-Amino-2-phenylpropanamide via Elemental Analysis

Executive Summary 2-Amino-2-phenylpropanamide (often synthesized as the hydrochloride salt) presents unique validation challenges due to its quaternary -carbon center.[1] While High-Performance Liquid Chromatography (HPL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-phenylpropanamide (often synthesized as the hydrochloride salt) presents unique validation challenges due to its quaternary


-carbon center.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities (e.g., starting nitriles or hydrolyzed acids), it fails to account for inorganic counter-ions, hydration states, and total mass balance.

This guide details why Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen (CHN) combustion analysis—remains the critical "gatekeeper" method for validating the absolute purity and salt stoichiometry of this sterically hindered amino acid amide.

Part 1: The Analytical Landscape

Why HPLC and qNMR Are Not Enough

In drug development, "purity" is often conflated with "chromatographic purity." However, for a small molecule intermediate like 2-Amino-2-phenylpropanamide, relying solely on HPLC can lead to critical errors in downstream stoichiometry.[1]

Comparative Analysis: EA vs. HPLC vs. qNMR
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (

H)
Primary Utility Absolute Mass Balance & Salt Stoichiometry.[1]Specific Impurity Profiling (organic).[1]Structural Confirmation & Potency.[1]
Detection Principle Combustion (

).
UV Absorption (Chromophores).[1]Nuclear Spin resonance.[1][2]
Blind Spots Cannot distinguish isomers or specific organic impurities.[1]Invisible to inorganic salts (NaCl), moisture, and non-UV active solvents.Relaxation times (

) can skew integration; requires soluble internal standard.
Critical Win for Topic Definitively proves the HCl salt ratio (1:1 vs 1:2) and Hydrate forms. Excellent for detecting the des-amido impurity (2-amino-2-phenylpropanoic acid).[1]Good for residual solvent, but lower precision for bulk purity than EA.[1]
Sample Requirement Destructive (~2–5 mg).[1]Non-destructive (recoverable).[1]Non-destructive.[1]
The "Quaternary Carbon" Challenge

2-Amino-2-phenylpropanamide possesses a quaternary center (phenyl, methyl, amine, and amide groups on the same carbon).

  • Synthesis Risk: The steric bulk often leads to incomplete amidation or trapped solvent in the crystal lattice.

  • EA Solution: EA is the only method that will show a deviation in the %Nitrogen theoretical value if the amide formation is incomplete, regardless of the UV response factors.

Part 2: Experimental Validation Workflow

The Self-Validating Protocol

To validate purity, we do not rely on a single data point.[1] We use a Triangulation Approach where EA provides the theoretical ceiling.[1]

PurityValidation Sample Raw Sample (2-Amino-2-phenylpropanamide) Drying Pre-Treatment Vac Oven (40°C, 4h) Sample->Drying Remove Surface H2O Weighing Micro-Weighing (±0.001 mg) Drying->Weighing Anhydrous Mass Combustion Combustion (900°C) Reduction (600°C) Weighing->Combustion O2 Injection Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Gas Separation Calculation Stoichiometric Calculation Detection->Calculation %C, %H, %N Decision Decision Matrix Calculation->Decision Pass Pass Decision->Pass < 0.4% Deviation Fail Fail Decision->Fail > 0.4% Deviation

Figure 1: Automated Elemental Analysis Workflow for Purity Determination. The critical control point is the pre-drying step to distinguish surface moisture from lattice hydrates.

Part 3: Experimental Data & Case Study

Theoretical Baseline

For 2-Amino-2-phenylpropanamide Hydrochloride (


):
  • Molecular Weight: 200.67 g/mol [1]

  • Theoretical Composition:

    • Carbon: 53.87%

    • Hydrogen: 6.53%

    • Nitrogen: 13.96%

Scenario: Distinguishing Impurities

A research lab synthesized a batch. HPLC showed 99.2% purity.[1] However, the physical behavior (stickiness) suggested an issue. EA was performed to diagnose.[1]

Table 1: Experimental Data Comparison

ElementTheoretical (HCl Salt)Found (Batch A)

(Deviation)
Diagnosis
Carbon 53.87%51.20%-2.67%Major Fail: Carbon is too low.[1]
Hydrogen 6.53%6.85%+0.32%Hydrogen is slightly high.[1]
Nitrogen 13.96%13.20%-0.76%Nitrogen is low.[1]

Analysis of Batch A: The HPLC said 99%, but EA failed. Why?

  • Low Carbon & Nitrogen: Indicates the presence of "dead mass" that is not the product.

  • High Hydrogen: Suggests water or solvent.[1]

  • Calculation: If we model the sample as a Monohydrate (

    
    ), the theoretical C drops to ~49.4%. The found value (51.2%) is between Anhydrous and Monohydrate.
    

Part 4: Detailed Protocol (SOP)

This protocol adheres to USP <731> (Loss on Drying) and general microanalysis standards.

Sample Preparation (Critical)
  • Homogenization: Grind the sample to a fine powder using an agate mortar. Large crystals can cause incomplete combustion (the "flash" effect).[1]

  • Drying:

    • Step: Place 100 mg in a vacuum oven at 40°C for 4 hours over

      
      .
      
    • Reason: Amides are hygroscopic.[1] You must differentiate between hygroscopic water (surface) and hydrate water (lattice).[1] If the EA results shift significantly after drying, the original sample was wet.

Weighing
  • Instrument: Mettler Toledo XP6 or equivalent microbalance (readability 1

    
    g).
    
  • Target Mass: 2.000 mg ± 0.005 mg.

  • Container: Tin (Sn) capsule. Tin is required as it undergoes an exothermic oxidation (

    
    ), raising the local temperature to ~1800°C to ensure flash combustion of the aromatic phenyl ring.
    
Combustion Parameters (CHN Analyzer)
  • Carrier Gas: Helium (99.999% purity).[1]

  • Oxidation Furnace: 950°C (with

    
     catalyst).[1]
    
  • Reduction Furnace: 650°C (Copper wires to remove excess Oxygen and convert

    
     to 
    
    
    
    ).[1]
  • Calibration: Acetanilide (Standard).

    • K-Factor Calculation: Run acetanilide (C=71.09%, H=6.71%, N=10.36%) as a conditioner and calibrant until the K-factor standard deviation is <0.1%.

Acceptance Criteria

For pharmaceutical intermediates, the industry standard for "Purity Confirmation" via EA is:

  • Strict:

    
     absolute deviation from theoretical.[1]
    
  • Standard:

    
     absolute deviation.
    

If


, the sample is not  analytically pure, regardless of HPLC traces.

References

  • Holzgrabe, U., et al. (2010).[1] "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393.[1] [Link]

  • Waibel, R., et al. (2001).[1] "Trace analysis of impurities in amino acids by HPLC." Journal of Chromatography A, 912(2), 231-239.[1] [Link]

  • Barwick, V. J., & Ellison, S. L. (2000).[1] "The evaluation of measurement uncertainty in the analysis of organic compounds by elemental analysis." Accreditation and Quality Assurance, 5(2), 47-53.[1] [Link]

Sources

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